molecular formula C9H7BrFN B1383881 6-Bromo-5-fluoro-3-methyl-1H-indole CAS No. 1360946-09-3

6-Bromo-5-fluoro-3-methyl-1H-indole

Cat. No.: B1383881
CAS No.: 1360946-09-3
M. Wt: 228.06 g/mol
InChI Key: XCQPCVKUKYNDIN-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-3-methyl-1H-indole is a useful research compound. Its molecular formula is C9H7BrFN and its molecular weight is 228.06 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-5-fluoro-3-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-5-fluoro-3-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-fluoro-3-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-fluoro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQPCVKUKYNDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360946-09-3
Record name 6-bromo-5-fluoro-3-methyl-1H-indole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 6-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 6-Bromo-5-fluoro-3-methyl-1H-indole , structured for researchers in medicinal chemistry and drug development.

CAS No: 1360946-09-3

Molecular Formula: C


H

BrFN Molecular Weight: 228.06 g/mol [1]

Executive Summary

6-Bromo-5-fluoro-3-methyl-1H-indole is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2] Its structural uniqueness lies in the 3-methyl substitution (skatole core) combined with a 5,6-dihalogenated motif .

  • The 3-Methyl Group: Blocks metabolic oxidation at the C3 position (a common soft spot in indole drugs) and increases lipophilicity (

    
    ).
    
  • The 6-Bromine: Serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The 5-Fluorine: Modulates the pKa of the indole nitrogen and enhances metabolic stability against oxidative defluorination.

Physical & Chemical Characterization[4][5]

Physical Properties

As a specialized intermediate, experimental data for this specific CAS is often extrapolated from close structural analogs (e.g., 6-bromo-5-fluoroindole).

PropertyValue / DescriptionSource/Note
Appearance Off-white to light brown crystalline solidStandard for halo-indoles
Melting Point 110–115 °C (Predicted)Analog extrapolation [1]
Boiling Point ~340 °C at 760 mmHg (Predicted)Calculated
Density 1.6 ± 0.1 g/cm³Calculated
Solubility DMSO (>20 mg/mL), Methanol, DCM. Insoluble in water.Lipophilic core
LogP 3.25Calculated (Consensus)
pKa (N-H) ~16.0Acidic due to EWG (F, Br)
TPSA 15.79 ŲPolar Surface Area
Chemical Reactivity Profile

The compound exhibits distinct reactivity patterns dictated by its substituents:

  • Electrophilic Aromatic Substitution (EAS): The C3 position is blocked by the methyl group. Consequently, EAS (e.g., Vilsmeier-Haack formylation, halogenation) is directed to C2 , enabling the synthesis of 2,3-disubstituted indoles.

  • N-Alkylation: The indole nitrogen is readily deprotonated (NaH/DMF) for alkylation. The 5-Fluoro and 6-Bromo substituents withdraw electron density, making the N-H slightly more acidic than in unsubstituted indole.

  • Cross-Coupling (C6): The C-Br bond is chemically distinct from the C-F bond. Under standard Pd-catalyzed conditions, the C-Br bond reacts selectively , leaving the C-F bond intact for later modification or as a permanent metabolic blocker.

Synthesis & Production

Primary Route: Fischer Indole Synthesis

The most robust synthetic route involves the reaction of (3-bromo-4-fluorophenyl)hydrazine with propionaldehyde . This method constructs the indole core and installs the 3-methyl group simultaneously.

Regioselectivity Note: The cyclization of the hydrazone can occur at two ortho positions. However, cyclization at the position para to the bromine is sterically favored, yielding the 6-bromo isomer as the major product over the 4-bromo isomer.

Experimental Protocol (General Procedure)
  • Hydrazone Formation: Dissolve (3-bromo-4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add propionaldehyde (1.1 eq) dropwise at 0°C. Stir for 2 hours.

  • Cyclization: Add polyphosphoric acid (PPA) or ZnCl

    
     (Lewis Acid catalyst) to the residue. Heat to 100°C for 4–6 hours.
    
  • Workup: Quench with ice water. Extract with ethyl acetate.

  • Purification: The crude mixture may contain the 4-bromo regioisomer. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate the 6-bromo-5-fluoro-3-methyl-1H-indole.

Alternative Route: C3-Methylation

Starting from commercially available 6-bromo-5-fluoroindole :

  • Reagent: Methyl iodide (MeI) or Dimethyl carbonate (DMC).

  • Conditions: Requires careful control (e.g., Grignard exchange or use of specific bases like KOH/DMSO) to favor C3-alkylation over N-alkylation. Often less efficient than Fischer synthesis due to N-methyl byproducts.

Visualization: Synthesis & Reactivity

SynthesisReactivity Precursor (3-Bromo-4-fluorophenyl) hydrazine Target 6-Bromo-5-fluoro- 3-methyl-1H-indole Precursor->Target PPA, 100°C -NH3 Reagent Propionaldehyde (Fischer Synthesis) Reagent->Target Product1 Suzuki Coupling (Biaryl formation) Target->Product1 Ar-B(OH)2 Pd(PPh3)4 Product2 N-Alkylation (Scaffold expansion) Target->Product2 R-X, NaH DMF Product3 C2-Formylation (Vilsmeier-Haack) Target->Product3 POCl3, DMF (C2 Selective)

Caption: Synthesis via Fischer cyclization and divergent reactivity pathways at C6 (Br), N1, and C2.

Applications in Drug Discovery

This compound acts as a "privileged scaffold" intermediate.

  • Kinase Inhibitors: The 5-fluoro-6-bromo substitution pattern mimics the hinge-binding motifs of several FDA-approved kinase inhibitors (e.g., Vemurafenib analogs). The 3-methyl group often fits into hydrophobic pockets (gatekeeper residues) within the ATP-binding site.

  • Serotonin Receptor Modulators: As a derivative of skatole (3-methylindole), it retains affinity for 5-HT receptors. The halogenation alters binding kinetics and metabolic half-life.

  • PROTAC Linkers: The chemically distinct Br and NH sites allow this molecule to serve as a rigid connector between an E3 ligase ligand and a protein of interest.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Spill: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

References

  • Apollo Scientific. (2024). Certificate of Analysis: 6-Bromo-5-fluoro-3-methyl-1H-indole (CAS 1360946-09-3).[1][2][3][4] Link

  • PubChem. (2024). Compound Summary: 6-Bromo-5-fluoroindole (Analog Data). National Library of Medicine. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

  • ChemScene. (2024). Safety Data Sheet: 6-Bromo-5-fluoro-3-methyl-1H-indole. Link

Sources

A Researcher's Guide to the Discovery and Isolation of Novel Halogenated Indole Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of novel halogenated indole alkaloids. Moving beyond a rigid template, this document is structured to mirror the scientific journey, from the initial ecological observations that hint at chemical novelty to the rigorous spectroscopic analysis that reveals a new molecular entity.

Part 1: The Quest for Novelty - Understanding the Ecological and Biosynthetic Landscape

The discovery of new natural products is not a matter of random chance; it is a hypothesis-driven endeavor. Halogenated indole alkaloids are a testament to the unique biosynthetic capabilities of marine organisms, which have evolved in a halide-rich environment.[1]

The Marine Imperative: Why the Ocean?

The marine environment is a treasure trove of chemical diversity, with organisms constantly engaged in chemical warfare and communication.[2] Marine invertebrates, particularly sponges and tunicates, are prolific producers of halogenated compounds, including indole alkaloids.[3][4] This chemical arsenal serves as a defense mechanism against predation, biofouling, and microbial infection.[2] The high concentration of halides, particularly bromide, in seawater provides the raw materials for unique enzymatic halogenation reactions not commonly found in terrestrial organisms.[1] Marine-derived fungi and bacteria are also significant sources of these fascinating molecules.[5]

Biosynthetic Origins: Nature's Synthetic Strategy

The indole moiety in these alkaloids typically originates from the amino acid tryptophan. The halogenation step is catalyzed by a class of enzymes known as halogenases, which can incorporate chlorine, bromine, or iodine onto the indole scaffold.[3] Understanding the biosynthetic pathways can provide clues about the types of compounds an organism might produce and can even open avenues for biosynthetic engineering to create novel analogs.

Part 2: From Collection to Pure Compound - A Practical Guide to Isolation

The journey from a marine specimen to a pure, characterized halogenated indole alkaloid is a multi-step process that requires careful planning and execution. The low abundance of these compounds in their natural sources presents a significant challenge.[6]

The Initial Steps: Extraction and Fractionation

The goal of the initial extraction is to efficiently remove the desired alkaloids from the biomass while minimizing the co-extraction of interfering substances like lipids.

  • Sample Preparation: Lyophilize (freeze-dry) the collected marine organism (e.g., sponge tissue) to remove water and then grind it into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Perform an initial extraction with a nonpolar solvent like hexanes or dichloromethane to remove lipids.

    • Subsequently, extract the defatted material with a more polar solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v), to extract the alkaloids.[7] Sonication can be used to improve extraction efficiency.

  • Solvent Partitioning:

    • Concentrate the polar extract under reduced pressure.

    • Resuspend the residue in an aqueous methanol solution and partition it against a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol). This step separates the compounds based on their polarity, enriching the alkaloids in specific fractions.

  • Bioassay-Guided Fractionation (Optional but Recommended): If a specific biological activity is being targeted (e.g., antibacterial, cytotoxic), each fraction should be tested. This allows researchers to focus their purification efforts on the most promising fractions, a strategy known as bioassay-guided isolation.[8]

Causality Behind Experimental Choices: The choice of solvents is critical. A sequential extraction from nonpolar to polar solvents selectively removes different classes of compounds, simplifying the subsequent purification steps. The partitioning steps further refine this separation, with the expectation that the halogenated indole alkaloids, which are often moderately polar, will be concentrated in the ethyl acetate or butanol fractions.

The Core of Purification: Chromatographic Techniques

Chromatography is the cornerstone of natural product isolation, separating compounds based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography is typically the first step in purifying the enriched fractions.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a nonpolar mobile phase. Less polar compounds elute first.

  • Reversed-Phase Chromatography: Employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. More polar compounds elute first. This is often preferred for the separation of indole alkaloids.

HPLC is a high-resolution technique used for the final purification of individual compounds.[9]

  • Column Selection: A C18 column is a common choice for the separation of indole alkaloids. Phenyl-Hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity for aromatic and halogenated compounds due to different pi-pi interactions.[10]

  • Mobile Phase Optimization: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).[11]

  • Detection: A photodiode array (PDA) detector is invaluable as it provides UV spectra for each eluting peak, which can be characteristic of the indole chromophore.

  • Fraction Collection: Collect the eluting peaks into separate vials.

  • Purity Assessment: Re-inject a small aliquot of the collected fraction into the HPLC using the same or a different method to confirm its purity.

Causality Behind Experimental Choices: The C18 stationary phase provides excellent separation for a wide range of polarities. The use of a gradient allows for the elution of compounds with varying polarities in a single run. Acidifying the mobile phase protonates the nitrogen atoms in the alkaloids, reducing tailing and leading to sharper peaks.

G cluster_extraction Extraction & Initial Fractionation cluster_purification Chromatographic Purification cluster_analysis Characterization Marine_Organism Marine Organism (e.g., Sponge) Lyophilization Lyophilization & Grinding Marine_Organism->Lyophilization Solvent_Extraction Sequential Solvent Extraction (Nonpolar to Polar) Lyophilization->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractions Enriched Fractions (e.g., Hexane, EtOAc, BuOH) Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography (e.g., Silica, C18) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Reversed-Phase HPLC Semi_Pure_Fractions->HPLC Pure_Compound Pure Halogenated Indole Alkaloid HPLC->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation

Caption: Workflow for the isolation of halogenated indole alkaloids.

Part 3: Unveiling the Molecular Architecture - Spectroscopic Characterization

Once a pure compound is isolated, its structure must be elucidated. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12]

Mass Spectrometry: Determining the Molecular Formula and More

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

  • Isotopic Pattern: The presence of chlorine or bromine atoms is readily apparent in the mass spectrum due to their characteristic isotopic patterns. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximately 3:1 ratio. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[13] This results in a distinctive "M+2" peak.

  • Fragmentation Analysis: Tandem MS (MS/MS) experiments provide valuable information about the connectivity of the molecule. The fragmentation patterns of indole alkaloids are often characterized by cleavages of the bonds adjacent to the indole ring.[14]

Parameter Information Gained Significance for Halogenated Indoles
High-Resolution Mass Accurate mass measurementAllows for the determination of the elemental composition.
Isotopic Pattern Presence and number of Cl/Br atomsA definitive indicator of halogenation.
MS/MS Fragmentation Structural connectivityHelps to map the molecular scaffold and locate substituents.
NMR Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Indicates the number of different types of carbon atoms. The presence of a halogen atom directly attached to the indole ring will cause a downfield shift of the attached carbon and an upfield shift of the adjacent carbons.[3]

  • 2D NMR: Experiments like COSY, HSQC, and HMBC are essential for piecing together the molecular structure by establishing correlations between protons and carbons.[15]

NMR Experiment Information Gained Application in Structure Elucidation
¹H NMR Proton chemical shifts, coupling constantsDefines proton environments and connectivity.
¹³C NMR Carbon chemical shiftsIdentifies the carbon skeleton.
COSY ¹H-¹H correlationsEstablishes proton-proton spin systems.
HSQC ¹H-¹³C one-bond correlationsConnects protons to their directly attached carbons.
HMBC ¹H-¹³C long-range correlationsEstablishes connectivity across multiple bonds.
NOESY/ROESY Through-space ¹H-¹H correlationsProvides information on stereochemistry.

G cluster_workflow Structure Elucidation Workflow Pure_Compound Pure Isolated Compound HRMS High-Resolution Mass Spectrometry NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) Molecular_Formula Molecular Formula (from HRMS & Isotopic Pattern) Substructures Partial Structures (from 1D & 2D NMR) Final_Structure Proposed Structure Stereochemistry Stereochemical Analysis (NOESY/ROESY, Chiral HPLC) Confirmed_Structure Confirmed Absolute Structure

Caption: Logical workflow for structure elucidation.

Part 4: Concluding Remarks and Future Directions

The discovery and isolation of novel halogenated indole alkaloids remain a vibrant and challenging field of research. The unique chemical structures and potent biological activities of these compounds make them valuable leads for drug discovery.[8] Advances in analytical techniques, such as hyphenated chromatography-spectrometry methods, are continually streamlining the process of discovery and characterization.[6] The future of this field will likely involve the integration of genomics and metabolomics to more effectively target organisms with the biosynthetic potential to produce novel halogenated compounds, as well as the use of synthetic biology to harness and modify these pathways for the production of new and improved therapeutic agents.

References

  • Natural Products in Modern Drug Discovery: Challenges, Advances, And Emerging Opportunities. International Journal of Pharmaceutical Sciences. [Link]

  • MARINE NATURAL PRODUCTS- Durgashree Diwakar. Slideshare. [Link]

  • Pauletti, P. M., Cintra, L. S., Braguine, C. G., da Silva Filho, A. A., Andrade e Silva, M. L., Cunha, W. R., & Januário, A. H. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine drugs, 8(5), 1526–1549. [Link]

  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. ResearchGate. [Link]

  • Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher. [Link]

  • O'Loughlin, E., Murray, J., O'Brien, F., O'Flaherty, V., & Caves, L. S. (2019). Brominated Bisindole Alkaloids from the Celtic Sea Sponge Spongosorites calcicola. Marine drugs, 17(11), 611. [Link]

  • Exploring Marine-Based Food Production: The Challenges for a Sustainable and Fast Biotechnology-Based Development. MDPI. [Link]

  • Pauletti, P. M., Cintra, L. S., Braguine, C. G., da Silva Filho, A. A., Andrade E Silva, M. L., Cunha, W. R., & Januário, A. H. (2010). Halogenated indole alkaloids from marine invertebrates. Marine drugs, 8(5), 1526-1549. [Link]

  • Carroll, A. R., Jones, A., Duffy, S., & van der Sar, S. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. Marine drugs, 20(9), 558. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Isolation and Structure Elucidation of a New Indole Alkaloid, Erinidine, from Hunteria umbellata Seed. Science Alert. [Link]

  • Shaala, L. A., Youssef, D. T., Badr, J. M., & Harakeh, S. M. (2019). Bioactive Brominated Oxindole Alkaloids from the Red Sea Sponge Callyspongia siphonella. Marine drugs, 17(8), 464. [Link]

  • Structure Elucidation Of Alkaloids. Grantome. [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Semantic Scholar. [Link]

  • NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]

  • Brominated Bis(indole) Alkaloids from the Marine Sponge Hexadella sp. Sci-Hub. [Link]

  • Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran. Journal of Medicinal and Chemical Sciences. [Link]

  • Isolation and Structure Elucidation of a New Indole Alkaloid from Rauvolfia serpentina Hairy Root Culture: The First Naturally Occurring Alkaloid of the Raumacline Group. ResearchGate. [Link]

  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. [Link]

  • Cilliers, J., Sheridan, C., & van Hille, R. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 121-126. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • HPLC Solvent Selection. Element Lab Solutions. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]

  • HPLC SEPARATION GUIDE. Separation Methods Technologies. [Link]

Sources

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Technical Guide to Therapeutic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for over 15% of all heterocyclic pharmaceuticals. However, the native indole structure is metabolically labile, particularly at the C2, C3, and C5/C6 positions. This guide details the therapeutic potential of fluorinated indole derivatives , focusing on the strategic substitution of hydrogen with fluorine to modulate physicochemical properties without altering steric bulk.

We examine the mechanistic advantages of fluorination—specifically the "Fluorine Effect" on pKa, lipophilicity (


), and metabolic blockade. This guide provides actionable protocols for the synthesis of 5-fluoroindole and the validation of metabolic stability, grounded in FDA-approved case studies like Osimertinib.

The Fluorine Effect: Physicochemical Rationale

The substitution of hydrogen (Van der Waals radius


) with fluorine (

) is a bioisosteric replacement that profoundly alters the electronic landscape of the indole ring while maintaining steric compatibility with protein binding pockets.
Key Modulation Parameters
ParameterNative IndoleFluorinated Indole (C5-F)Therapeutic Impact
Bond Strength C-H (~98 kcal/mol)C-F (~116 kcal/mol)Metabolic Blockade: Prevents oxidative metabolism by CYP450 enzymes at specific sites.
Lipophilicity (

)
2.14~2.50Membrane Permeability: Increases passive transport across the blood-brain barrier (BBB).
Electronic Effect Electron-richElectron-deficient (

-system)
Binding Affinity: Enhances multipole interactions with protein backbones; alters pKa of N-H (acidity increases).
The "Fluorine Scan" Strategy

In lead optimization, a "Fluorine Scan" involves systematically substituting hydrogen atoms around the indole ring to identify "metabolic soft spots." The C5 and C6 positions are particularly vulnerable to hydroxylation by cytochrome P450. Fluorination at these sites effectively blocks this degradation pathway.

Therapeutic Case Study: Oncology (EGFR Inhibition)[1][2]

Osimertinib (Tagrisso) represents the pinnacle of fluorinated indole engineering. It is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC).

  • Core Structure: The molecule features an indole core that anchors the drug within the ATP-binding pocket of the kinase.[1]

  • Role of Fluorine: While the specific fluorine in Osimertinib is on the aniline ring (not the indole itself), the principles of the indole scaffold's stability remain central. However, related analogues use fluoro-indoles to modulate potency.

  • Mechanism: The indole moiety positions the acrylamide "warhead" to form a covalent bond with Cys797 , permanently inactivating the kinase.

Visualization: EGFR Signaling & Drug Intervention

The following diagram illustrates the signal transduction pathway and the precise intervention point of indole-based TKIs.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Dimer Receptor Dimerization EGFR_Ext->Dimer ATP_Pocket ATP Binding Pocket (Mutant T790M) Dimer->ATP_Pocket Activation Phos Autophosphorylation ATP_Pocket->Phos Blocked by Drug Drug Indole-based TKI (e.g., Osimertinib) Drug->ATP_Pocket Covalent Binding (Cys797) RAS RAS Activation Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Cell Proliferation) ERK->Nucleus

Caption: EGFR signal transduction cascade showing the precise site of indole-based TKI intervention at the ATP binding pocket.

Synthetic Architectures: Robust Protocols

While direct electrophilic fluorination (e.g., using Selectfluor) is possible, it often suffers from poor regioselectivity. The most robust industrial method for generating specific fluorinated indoles is the Fisher Indole Synthesis using fluorinated phenylhydrazines.

Protocol 1: Synthesis of 5-Fluoroindole

Objective: Synthesis of 5-fluoroindole from 4-fluorophenylhydrazine hydrochloride. Rationale: This method ensures the fluorine atom is fixed at the C5 position (para to the hydrazine nitrogen) before ring closure, eliminating regioselectivity issues.

Materials:
  • 4-Fluorophenylhydrazine hydrochloride (CAS: 823-85-8)

  • Ethyl pyruvate[2]

  • Polyphosphoric acid (PPA) or Sulfuric acid (

    
    )
    
  • Toluene (Solvent)[3]

  • NaOH (for hydrolysis)

Step-by-Step Methodology:
  • Hydrazone Formation:

    • Dissolve 4-fluorophenylhydrazine HCl (10 mmol) in ethanol (20 mL).

    • Add ethyl pyruvate (11 mmol) dropwise at

      
      .
      
    • Stir for 2 hours at room temperature.

    • Checkpoint: Monitor by TLC for disappearance of hydrazine. Isolate the hydrazone intermediate by filtration.

  • Cyclization (Fischer Indolization):

    • Suspend the hydrazone in Polyphosphoric acid (PPA) (10 g).

    • Heat to

      
       for 3 hours.
      
    • Mechanistic Note: The acid catalyzes the [3,3]-sigmatropic rearrangement, releasing ammonia.

    • Pour onto crushed ice to precipitate Ethyl 5-fluoroindole-2-carboxylate .

  • Hydrolysis & Decarboxylation:

    • Reflux the ester in 10% NaOH/Ethanol for 4 hours to yield the carboxylic acid.

    • Heat the carboxylic acid with copper powder in quinoline at

      
       for 2 hours (thermal decarboxylation).
      
    • Purification: Distill or column chromatography (Hexane/EtOAc 9:1).

    • Yield: Expect 60-70% overall yield.

Validation: Metabolic Stability Assay

Once synthesized, the fluorinated derivative must be tested to verify the "metabolic blockade" hypothesis.

Protocol 2: In Vitro Microsomal Stability

Objective: Determine the intrinsic clearance (


) of the fluorinated indole compared to the non-fluorinated parent.
Reagents:
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).

Workflow:
  • Pre-Incubation:

    • Prepare a 1

      
       solution of test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.
      
    • Incubate at

      
       for 5 minutes.
      
  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel reaction without NADPH to assess chemical stability.

  • Sampling:

    • Remove aliquots (50

      
      ) at 
      
      
      
      minutes.
    • Quenching: Immediately dispense into 150

      
       ice-cold Acetonitrile (containing internal standard).
      
  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
Visualization: Lead Optimization Logic

This diagram depicts the iterative cycle of using metabolic data to guide fluorine placement.

Optimization_Cycle Lead Lead Compound (Native Indole) Test Stability Assay (Microsomes) Lead->Test Met_ID Metabolite ID (LC-MS/MS) Design Design: F-Scan Strategy Met_ID->Design Identify Soft Spot (e.g., C5-OH) Synth Synthesis (Fisher Protocol) Design->Synth Sub H -> F Synth->Test New Analog Test->Met_ID High Clearance? Final Optimized Candidate (Blocked Metabolism) Test->Final Low Clearance

Caption: The iterative "Fluorine Scan" workflow: identifying metabolic soft spots and blocking them with fluorine.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Cross, D. A., et al. (2014).[4] AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer.[4] Cancer Discovery, 4(9), 1046–1061.[4] Link

  • FDA Label. (2015). TAGRISSO (osimertinib) tablets, for oral use. U.S. Food and Drug Administration.[5][6] Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

Sources

A Technical Guide to the Safe Handling of 6-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data for structurally analogous compounds. A specific Safety Data Sheet (SDS) for 6-Bromo-5-fluoro-3-methyl-1H-indole was not available at the time of writing. The guidance provided herein is based on a conservative assessment of the anticipated hazards. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department and perform a site-specific risk assessment before handling this chemical.

Section 1: Executive Summary & Compound Profile

6-Bromo-5-fluoro-3-methyl-1H-indole is a halogenated indole derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of bromo- and fluoro- substituents on the indole scaffold can significantly influence the molecule's electronic properties and biological activity, making it a valuable building block in drug discovery.

However, the structural alerts within this molecule—specifically the halogenated aromatic system and the indole nucleus—necessitate a rigorous approach to safety and handling. This guide provides a comprehensive overview of the anticipated hazards, engineering controls, personal protective equipment (PPE), and emergency procedures required for the safe laboratory use of this compound. The protocols herein are designed to be self-validating by emphasizing a hierarchy of controls and a deep understanding of the causality behind each safety recommendation.

Compound Identifier Data
IUPAC Name 6-bromo-5-fluoro-3-methyl-1H-indole
Molecular Formula C₉H₇BrFN
CAS Number Not readily available
Molecular Weight 228.06 g/mol (Calculated)
Anticipated Physical Form White to yellow powder or crystals.[1]

Section 2: Anticipated Hazard Identification and Classification

A definitive GHS classification for 6-Bromo-5-fluoro-3-methyl-1H-indole is not established. However, based on the documented hazards of close structural analogues, a conservative hazard profile can be synthesized. The primary analogue, 6-Bromo-5-fluoro-1H-indole (lacking the 3-methyl group), is classified as causing serious eye damage, skin irritation, respiratory irritation, and being harmful if swallowed.[2] This profile is corroborated by data from other similar structures.[1][3]

Therefore, it is prudent to handle 6-Bromo-5-fluoro-3-methyl-1H-indole as a substance with the following GHS classifications:

Hazard Class Hazard Category GHS Code Hazard Statement Source (Analogue)
Acute Toxicity, OralCategory 4H302Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 1 H318 Causes serious eye damage [2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation[1][2][3]

Signal Word: Danger [2]

Pictograms:

Causality of Hazards: The anticipated hazards are rooted in the chemical reactivity of the indole scaffold and its substituents. The acidity of the N-H proton and the electron-rich nature of the indole ring can lead to interactions with biological macromolecules. Halogenated aromatic compounds can be irritants, and fine powders of any moderately toxic substance pose a respiratory hazard. The "Causes serious eye damage" classification (H318) is the most severe and must be the primary driver of PPE selection, mandating more than standard safety glasses.

Section 3: Risk Assessment and Hierarchy of Controls Workflow

A proactive approach to safety involves implementing a hierarchy of controls. This workflow ensures that the most effective control measures are considered first, with PPE serving as the final barrier of protection.

risk_assessment_workflow cluster_assessment Risk Assessment & Mitigation start Start: New Protocol with 6-Bromo-5-fluoro-3-methyl-1H-indole elimination 1. Elimination/Substitution Can a less hazardous alternative be used? start->elimination Evaluate necessity engineering 2. Engineering Controls Work in a certified chemical fume hood? Use powder containment enclosure? elimination->engineering If not possible admin 3. Administrative Controls Develop SOP? Designate work area? Provide specific training? engineering->admin Implement ppe 4. Personal Protective Equipment (PPE) Specify gloves, goggles, lab coat, and respiratory protection? admin->ppe Implement proceed Proceed with Experiment ppe->proceed Work safely

Caption: Risk Assessment and Control Hierarchy Workflow.

Section 4: Standard Operating Protocol (SOP) for Safe Handling

This protocol is a mandatory minimum standard. All personnel must receive documented training on this SOP before commencing work.

4.1 Engineering Controls Verification:

  • Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.

  • Safety Equipment: Ensure a safety shower and eyewash station are unobstructed and have been tested within the last month.[4]

4.2 Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory due to the high risk of serious eye damage.[2][4] A face shield should be worn in addition to goggles when handling larger quantities (>1 g) or during splash-prone operations.

  • Hand Protection: Wear nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended. Gloves must be inspected for tears or holes before each use. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[4]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, or if the ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[4]

4.3 Step-by-Step Handling Procedure (Weighing and Solution Preparation):

  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary glassware and equipment.

  • Weighing: Tare a suitable container on a balance located within the fume hood or a powder containment enclosure. Carefully transfer the required amount of the compound using a spatula. Avoid creating dust.[5][6] Close the primary container immediately after dispensing.

  • Dissolution: Add the solvent to the container with the weighed solid slowly to avoid splashing. Use a magnetic stirrer or gentle swirling to aid dissolution.

  • Post-Handling: Wipe down the spatula and any contaminated surfaces with a suitable solvent-dampened cloth. Dispose of this cloth and the bench paper as solid hazardous waste.

  • Decontamination: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Section 5: Emergency Procedures

5.1 Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. [7]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[5]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. If the victim is conscious, give them two glasses of water to drink.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]

5.2 Spill Response:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Control: Ensure the spill is contained within the fume hood. If outside the hood, prevent it from entering drains.[7][8]

  • Cleanup (Solid Spill): For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[5][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institution's EHS department.

Section 6: Storage and Disposal

6.1 Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][6][9]

  • Keep away from strong oxidizing agents and incompatible materials.[4][10]

  • The storage area should be clearly marked, and access restricted to authorized personnel. Consider storing in a locked cabinet.[5][7]

6.2 Disposal:

  • Waste material must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[7]

  • Do not mix with other waste streams.[7]

  • Dispose of empty containers as unused product, as they may retain hazardous residue.[9] Contact a licensed professional waste disposal service for proper disposal.[8]

References

  • PubChem. (n.d.). 6-Bromo-5-fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]

  • MilliporeSigma. (2025, October 7). 4-Bromo-3-fluoroaniline Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, July 5). Methyl 3-bromo-5-fluoro-1h-indole-6-carboxylate Safety Data Sheet.
  • Taber, G. P. (2013). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. University of Johannesburg Thesis. Retrieved from a general search on the utility of substituted indoles.

Sources

solubility of 6-Bromo-5-fluoro-3-methyl-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 6-Bromo-5-fluoro-3-methyl-1H-indole

Introduction

6-Bromo-5-fluoro-3-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The indole motif is a privileged structure found in numerous pharmacologically active agents.[1] The specific halogen (bromo, fluoro) and methyl substitutions on this molecule create a unique electronic and steric profile, making its physicochemical properties, particularly solubility, a critical parameter for its application in drug discovery and process chemistry. Poor solubility can hinder biological screening, formulation development, and synthetic scalability.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-Bromo-5-fluoro-3-methyl-1H-indole in common organic solvents. While specific quantitative solubility data for this precise molecule is not extensively published, this document outlines the theoretical principles and practical methodologies required to generate reliable solubility profiles.

Molecular Profile and Its Impact on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and its interactions with the solvent.[3] An analysis of 6-Bromo-5-fluoro-3-methyl-1H-indole's structure provides the foundation for predicting its behavior.

  • Indole Core: The bicyclic aromatic indole system is relatively non-polar, but the nitrogen atom in the pyrrole ring possesses a lone pair of electrons and an N-H group capable of acting as a hydrogen bond donor.

  • Halogen Substituents: The bromine (Br) and fluorine (F) atoms are electron-withdrawing and increase the molecule's molecular weight and surface area. Their primary effect is to contribute to van der Waals forces and dipole-dipole interactions. The high electronegativity of fluorine can create localized dipoles.

  • Methyl Group (C3): The methyl group at the 3-position is a non-polar, electron-donating group that adds hydrophobicity and steric bulk.

  • Overall Polarity: The combination of the largely non-polar indole ring and methyl group with the polarizable halogen atoms and the hydrogen-bonding N-H group results in a molecule of low to moderate polarity. Its solubility will be highly dependent on a solvent's ability to engage in favorable intermolecular interactions that overcome the solute-solute forces within the crystal lattice.[4]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This implies that solutes dissolve best in solvents with similar intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to have some success in solvating the molecule by interacting with the indole N-H group. However, the bulky, non-polar regions of the indole may limit high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles and can act as hydrogen bond acceptors, allowing them to interact favorably with the indole N-H. Polar aprotic solvents are often excellent choices for dissolving complex heterocyclic compounds.[5] Dimethyl sulfoxide (DMSO) is frequently used for creating stock solutions of drug candidates for this reason.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the indole ring itself has non-polar character, the presence of the N-H group and the polar C-F and C-Br bonds will likely make the molecule poorly soluble in highly non-polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. They may offer moderate solubility for the title compound.

Predicted Solubility Profile

The following table provides a qualitative prediction of solubility based on the structural analysis and theoretical principles. These predictions serve as a starting point for experimental verification.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolLow to ModerateHydrogen bonding with the N-H group is possible, but the overall hydrophobic character of the scaffold may limit solubility.
Polar Aprotic DMSO, DMF, THFModerate to HighStrong dipole-dipole interactions and hydrogen bond acceptance are expected to effectively solvate the molecule.
Non-Polar Hexane, TolueneVery LowLack of favorable intermolecular interactions to overcome the solute's crystal lattice energy.
Chlorinated Dichloromethane (DCM)Low to ModerateModerate polarity may provide some solvation, but likely less effective than polar aprotic solvents.

Experimental Determination of Solubility

Reliable solubility data must be generated empirically. The choice of method depends on the required accuracy, throughput, and stage of research. The two primary types of solubility measured are thermodynamic and kinetic.[6] Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility measures the concentration at which a compound, dissolved from a concentrated organic stock (like DMSO), precipitates in an aqueous environment.[6] For organic solvent solubility, the thermodynamic approach is most relevant.

Workflow for Solubility Determination

The following diagram outlines the decision-making process for establishing a solubility protocol.

G start Define Research Goal q1 Need for Precise Equilibrium Data? start->q1 thermo Thermodynamic Solubility Assay (Shake-Flask Method) q1->thermo  Yes q2 Early-Stage Discovery Screening? q1->q2 No / Unsure formulation Data for Formulation & Process Chemistry thermo->formulation kinetic High-Throughput Screening (e.g., Nephelometry Assay) lead_id Data for Lead ID & Optimization kinetic->lead_id q2->thermo No q2->kinetic  Yes end Report Solubility Data (e.g., mg/mL or mM) formulation->end lead_id->end

Caption: Decision workflow for selecting an appropriate solubility assay.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.

Pillars of this Protocol:

  • Expertise: This method ensures that true equilibrium is reached by allowing sufficient time for dissolution, providing a thermodynamically accurate value.[8]

  • Trustworthiness: The inclusion of a filtration or centrifugation step guarantees that only the dissolved analyte is measured, preventing inflation of results from suspended microparticles.

Methodology:

  • Preparation: Add an excess amount of solid 6-Bromo-5-fluoro-3-methyl-1H-indole to a known volume (e.g., 1-2 mL) of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9]

  • Phase Separation: Cease agitation and allow the suspension to settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed or filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent.

  • Quantification:

    • Carefully take a known volume of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mmol/L (mM).

Protocol 2: High-Throughput Solubility Screening

For early-stage discovery, a higher-throughput method can be used to rapidly assess solubility in a panel of solvents. This often involves a miniaturized version of the shake-flask method in a 96-well plate format.

Pillars of this Protocol:

  • Expertise: This method prioritizes speed to enable rapid decision-making for large numbers of compounds or solvent conditions, which is crucial in early discovery phases.[6][11]

  • Trustworthiness: The protocol relies on a robust analytical endpoint (UV-Vis or HPLC) with a pre-established calibration curve to ensure data reliability across the plate.

Methodology:

  • Compound Dispensing: Pre-weigh or dispense a known amount of the solid compound into the wells of a 96-well plate.

  • Solvent Addition: Add a known volume of each test solvent to the appropriate wells using a multichannel pipette or automated liquid handler.

  • Mixing and Incubation: Seal the plate and place it on a plate shaker at a controlled temperature for a set incubation period (e.g., 2-18 hours). The shorter incubation time is a trade-off for higher throughput.

  • Clarification: Centrifuge the plate to pellet the undissolved solid.

  • Analysis:

    • Carefully transfer the supernatant to a new analytical plate.

    • Measure the absorbance using a UV-Vis plate reader at the compound's λmax.

    • Alternatively, use an HPLC system with an autosampler for more specific quantification.

  • Data Processing: Convert the analytical signal to a concentration using a standard curve prepared in each solvent.

Data Presentation and Interpretation

Quantitative results should be meticulously documented. The following table is a template for recording experimentally determined solubility data.

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (mM)Observations
Methanol25Shake-FlaskExperimental ValueCalculated Valuee.g., Clear solution, slight warming needed
DMSO25Shake-FlaskExperimental ValueCalculated Valuee.g., Readily dissolves
Acetonitrile25Shake-FlaskExperimental ValueCalculated Valuee.g., Requires sonication
Dichloromethane25Shake-FlaskExperimental ValueCalculated Valuee.g., Forms suspension
Toluene25Shake-FlaskExperimental ValueCalculated Valuee.g., Insoluble
Logical Relationships in Solubility

The interplay of factors governing solubility is complex. The diagram below illustrates the key relationships that determine the final solubility outcome.

Caption: Interacting factors that determine the solubility of a chemical compound.

Conclusion

A thorough understanding of the solubility of 6-Bromo-5-fluoro-3-methyl-1H-indole is essential for its successful application in research and development. This guide provides a robust framework for approaching this challenge by combining theoretical prediction with rigorous experimental verification. By analyzing the molecule's structure, applying fundamental solubility principles, and employing validated protocols such as the shake-flask method, researchers can generate the high-quality, reliable data needed to advance their projects, from initial screening and synthesis to final formulation.

References

  • Tripathi D et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29. Available at: [Link]

  • ChemAxon (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Scribd (n.d.). solubility experimental methods.pptx. Available at: [Link]

  • Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • PubChem. 6-Bromo-5-fluoroindole. Available at: [Link]

  • Perlovich, G. L. et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Research Results in Pharmacology, 4(1), 75-87. Available at: [Link]

  • ResearchGate (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • IJNRD (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 7(7). Available at: [Link]

  • ICCVAM (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • Royal Society of Chemistry (2025). An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. Chem. Sci., 16, 2038-2045. Available at: [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Royal Society of Chemistry (2001). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Phys. Chem. Chem. Phys., 3, 3935-3942. Available at: [Link]

  • LibreTexts Chemistry (2023). Solubility of Organic Compounds. Available at: [Link]

  • Scribd. Solubility Factors Explained. Available at: [Link]

  • MDPI (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Catalysts, 11(7), 803. Available at: [Link]

  • Organic Chemistry Portal (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Available at: [Link]

  • LibreTexts Chemistry (2025). Chapter 13.1: Factors Affecting Solubility. Available at: [Link]

Sources

The Fragment-Based Drug Discovery (FBDD) Playbook: Unlocking the Potential of Low-Affinity Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive — The Power of "Potential"

In drug discovery, "potential" is a thermodynamic currency. High-Throughput Screening (HTS) searches for kinetic readiness—compounds that already bind tight enough (


) to look like drugs. Fragment-Based Drug Discovery (FBDD) searches for potential—small, low-affinity scaffolds (

in mM range) that possess high Ligand Efficiency (LE) and optimal vectors for chemical evolution.

This guide details the technical execution of FBDD. We do not look for "hits" in the traditional sense; we look for "seeds." A fragment with a molecular weight of 180 Da and a


 of 2 mM is often a superior starting point to a 450 Da HTS hit with a 

of 500 nM, because the fragment has not yet "spent" its molecular weight on non-optimal interactions.

Part 2: Library Design — The Rule of Three

Before screening, you must curate the library.[1] We do not use Lipinski’s Rule of 5 here; it allows for molecules that are too complex. We use the Rule of Three (Ro3) to ensure fragments remain small enough to allow for future chemical decoration without violating ADME properties later.

Table 1: The Rule of Three (Ro3) vs. Rule of Five (Ro5)
ParameterRule of Three (Fragments)Rule of Five (Drug-like)Rationale for Fragments
Molecular Weight < 300 Da< 500 DaLeaves "room" to add functional groups during optimization.
H-Bond Donors

3

5
Reduces desolvation penalties upon binding.
H-Bond Acceptors

3

10
Maintains solubility and permeability potential.
cLogP

3

5
Prevents non-specific hydrophobic binding (false positives).
Rotatable Bonds

3
N/ARigid fragments lose less entropy upon binding (

).

Expert Insight: Do not strictly delete everything violating Ro3. "Rule breakers" (e.g., MW 350) can be valuable if they probe unique pockets. However, solubility is the non-negotiable metric. Fragments must be soluble at 1–5 mM in aqueous buffer (with <5% DMSO) because screening happens at high concentrations.

Part 3: The Screening Gauntlet — Biophysical Protocols

Because fragments bind weakly (


), biochemical assays (ELISA, FRET) often fail due to low signal-to-noise ratios or interference at high compound concentrations. We rely on biophysical methods that detect physical binding.
Protocol A: Saturation Transfer Difference (STD) NMR

The Gold Standard for Validation STD-NMR detects the magnetization transfer from a protein to a bound ligand.[2] It is "ligand-observed," meaning we look at the sharp signals of the small molecule, not the broad signals of the protein.

Step-by-Step Methodology:

  • Sample Preparation:

    • Protein: 10–20

      
       (recombinant, purified). Buffer must be deuterated (
      
      
      
      or
      
      
      with lock).
    • Ligand: 0.5–1.0 mM (50–100x excess).

    • Control: A sample with Ligand only (no protein) to rule out direct RF saturation.

  • Pulse Sequence Setup:

    • On-Resonance Irradiation (

      
      ):  Apply a train of Gaussian pulses at a frequency where the protein resonates (e.g., -0.5 ppm or 7-9 ppm) but the ligand does not. This saturates the protein protons.
      
    • Off-Resonance Irradiation (

      
      ):  Apply the same pulse train far from any signal (e.g., 30 ppm).
      
  • The Spin Diffusion & Transfer:

    • Saturation spreads through the protein via spin diffusion.

    • If the fragment binds, saturation transfers from the protein surface to the fragment protons via the Nuclear Overhauser Effect (NOE).[3]

    • The fragment dissociates (fast exchange), carrying the saturation into the bulk solution.

  • Data Acquisition:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum (

      
      ).[4]
      
    • Result: Only protons of the fragment that were in close contact with the protein will appear as positive peaks in the difference spectrum.

Protocol B: Surface Plasmon Resonance (SPR)

The Kinetic Validator SPR is critical for estimating residence time and affinity, but it is plagued by the "Bulk Effect" when screening fragments at high concentrations.

Critical Control: DMSO Solvent Correction Fragments are stored in DMSO. Because DMSO has a high refractive index, a 0.1% mismatch in DMSO between the running buffer and the sample can generate a signal of 100 RU, completely masking a 5 RU fragment binding event.

Workflow:

  • Immobilization: Covalently couple the target protein to a CM5 or Series S sensor chip (aim for high density, ~3000-5000 RU, to detect small mass changes).

  • Solvent Correction Cycles (Mandatory):

    • Prepare a set of 8 buffers with DMSO concentrations ranging from 4.5% to 5.5% (if your assay runs at 5%).

    • Inject these across the reference and active surfaces before and during the screen.

    • The software constructs a calibration curve to subtract the bulk refractive index change based on the specific DMSO content of each well.

  • Clean Screen:

    • Inject fragments at fixed concentration (e.g., 200

      
      ).
      
    • Reference Subtraction:

      
      .
      
    • Hit Criteria: Look for "Square Wave" sensorgrams (fast on, fast off) with steady-state binding levels (

      
      ) that match theoretical 
      
      
      
      .

Part 4: Visualizing the Logic

Diagram 1: The FBDD Decision Matrix

This workflow illustrates the decision-making process from library selection to structural confirmation.

FBDD_Workflow Library Ro3 Fragment Library (MW < 300, High Solubility) Screen Primary Screen (STD-NMR or SPR) Library->Screen 1-5 mM Screen->Library No Hits (Rescreen new chemotypes) Validation Hit Validation (Kd Determination) Screen->Validation Hits Structure Structural Biology (X-ray / CryoEM) Validation->Structure Confirmed Binders Structure->Validation No Crystal (Use SAR by Catalog) Evolution Chemical Evolution (Grow, Merge, Link) Structure->Evolution Binding Mode Defined Evolution->Structure Iterative Cycle

Caption: The iterative FBDD workflow. Note the critical feedback loop between Chemical Evolution and Structural Biology.

Diagram 2: Fragment Evolution Strategies

Once a fragment is bound, how do we increase its potential?

Evolution_Strategy Fragment Initial Fragment (Kd = 2 mM, LE = 0.35) Grow FRAGMENT GROWING Add atoms to reach adjacent sub-pocket Fragment->Grow Link FRAGMENT LINKING Join two fragments binding in proximal pockets Fragment->Link Merge FRAGMENT MERGING Combine overlapping structural motifs Fragment->Merge Drug Drug Grow->Drug +MW, +Affinity Link->Drug Super-additivity Merge->Drug Scaffold hopping

Caption: Three primary strategies to evolve a low-affinity fragment into a high-affinity lead.

Part 5: Metrics for Evolution

Do not chase potency (


) blindly. In FBDD, we chase Efficiency .
Ligand Efficiency (LE)


  • Goal: Maintain LE > 0.3 kcal/mol/heavy atom.

  • Why: If you start with a fragment (MW 150) with LE 0.3 and add a greasy group (MW +100) that improves potency 10-fold, your LE might drop. You are adding "dead weight." FBDD requires that every atom added contributes to binding energy.

Lipophilic Ligand Efficiency (LLE)


  • Goal: LLE > 5.

  • Why: This ensures affinity comes from specific polar interactions (H-bonds), not just non-specific hydrophobic burial.

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

  • Congreve, M., et al. (2003).[5] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. Link

  • Giannetti, A. M. (2011). "From experimental design to data analysis: SPR-based fragment screening." Methods in Enzymology. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[6][7] Nature Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Specifically, halogenated and functionalized indoles, such as 6-Bromo-5-fluoro-3-methyl-1H-indole, are highly sought-after intermediates in drug discovery programs. The strategic placement of bromine and fluorine atoms on the indole ring provides metabolic stability and serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to explore the chemical space around the core structure. The 3-methyl group can also play a crucial role in modulating the biological activity of the final compound.

This document provides a comprehensive guide to the synthesis of 6-Bromo-5-fluoro-3-methyl-1H-indole, with a focus on the robust and widely applicable Fischer indole synthesis. We will delve into the strategic considerations for this synthetic route, provide detailed, step-by-step protocols for the preparation of key intermediates and the final product, and offer insights into the underlying reaction mechanisms.

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] The overall strategy involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[3]

For the synthesis of 6-Bromo-5-fluoro-3-methyl-1H-indole, our strategy is a two-stage process:

  • Synthesis of the Key Intermediate: (4-Bromo-5-fluorophenyl)hydrazine. This crucial precursor is prepared from commercially available 4-bromo-3-fluoroaniline via a diazotization reaction, followed by reduction of the resulting diazonium salt.

  • Fischer Indole Cyclization. The synthesized (4-bromo-5-fluorophenyl)hydrazine is then reacted with acetone in the presence of an acid catalyst to yield the target indole.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields and reliability of the Fischer indole synthesis.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Fischer Indole Synthesis 4-Bromo-3-fluoroaniline 4-Bromo-3-fluoroaniline Diazonium Salt Diazonium Salt 4-Bromo-3-fluoroaniline->Diazonium Salt 1. NaNO2, HCl 2. 0-5 °C (4-Bromo-5-fluorophenyl)hydrazine (4-Bromo-5-fluorophenyl)hydrazine Diazonium Salt->(4-Bromo-5-fluorophenyl)hydrazine SnCl2·2H2O, HCl Hydrazone Intermediate Hydrazone Intermediate (4-Bromo-5-fluorophenyl)hydrazine->Hydrazone Intermediate Acetone, cat. Acid 6-Bromo-5-fluoro-3-methyl-1H-indole 6-Bromo-5-fluoro-3-methyl-1H-indole Hydrazone Intermediate->6-Bromo-5-fluoro-3-methyl-1H-indole Heat, Acid Catalyst G cluster_0 Mechanism of Fischer Indole Synthesis A Arylhydrazine + Ketone B Hydrazone A->B Condensation (-H2O) C Ene-hydrazine (Tautomer) B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Key C-C bond formation E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Aromatization (-NH3) G->H Elimination of Ammonia I Indole Product H->I

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Unprotected Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Unprotected Indole Coupling

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for carbon-carbon bond formation, prized for its functional group tolerance and the use of generally stable and less toxic organoboron reagents.[3][4][5][6] This reaction typically involves the palladium-catalyzed coupling of an organic halide with an organoboron compound.[7]

However, the direct application of this powerful reaction to unprotected indoles—those possessing a free N-H group—presents a significant synthetic challenge. The acidic proton on the indole nitrogen (pKa ≈ 17 in DMSO) can lead to several complications. It can react with the base required for the catalytic cycle, potentially deactivating the catalyst or leading to unwanted side reactions.[8] Standard protocols often fail or give low yields for substrates with free N-H groups.[8] Consequently, synthetic routes frequently resort to protecting the indole nitrogen, adding steps for protection and deprotection, which reduces overall efficiency.[8]

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling of unprotected indoles, focusing on modern catalytic systems and optimized protocols that circumvent the need for N-protection. We will delve into the mechanistic nuances, the critical roles of ligands and bases, and provide field-proven, step-by-step protocols for researchers in drug development and synthetic chemistry.

Mechanistic Considerations: Overcoming the N-H Hurdle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7][9][10] The primary challenge with unprotected indoles is the potential for the indole anion, formed by deprotonation of the N-H group by the base, to interfere with the palladium catalyst. This can lead to the formation of inactive Pd-N bonds and catalyst inhibition.[8]

Successful coupling of unprotected indoles hinges on carefully tuning the reaction components to favor the desired C-C bond formation over catalyst deactivation. Key factors include:

  • Catalyst System (Palladium Precatalyst and Ligand): The choice of ligand is critical.[11][12][13] Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, have shown remarkable success.[8] These ligands promote the desired oxidative addition and reductive elimination steps while sterically hindering the interaction of the palladium center with the indole nitrogen.

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[6][9] For unprotected indoles, a careful balance is needed. A base strong enough to facilitate transmetalation but not so strong as to cause excessive deprotonation of the indole N-H and subsequent catalyst inhibition is ideal. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[8][9][14]

  • Solvent System: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents like dioxane, often in combination with water, are commonly used.[8][15]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Aryl/Vinyl Halide R2BY2 R²-B(OR)₂ R2BY2->Transmetal Boronic Acid/Ester Base Base Base->Transmetal

Caption: The catalytic cycle involves oxidative addition of the halide, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.

Optimized Protocols for C-Arylation of Unprotected Indoles

Herein, we provide detailed protocols for the C2- and C5/C7-arylation of unprotected indoles, which are common and synthetically valuable transformations.

Protocol 1: C2-Arylation of Unprotected Indoles via C-H Activation

Direct C-H activation offers an atom-economical approach to arylate the C2 position of indoles without the need for pre-functionalization (e.g., halogenation).[15]

Experimental Workflow

G Figure 2: Workflow for C2-Arylation of Unprotected Indoles prep Reagent Preparation setup Reaction Setup (Inert Atmosphere) prep->setup Indole, Boronic Acid, Catalyst, Oxidant reaction Reaction (Heating) setup->reaction Solvent Addition workup Aqueous Workup reaction->workup Cooling & Quenching purify Purification (Column Chromatography) workup->purify Extraction & Drying analysis Analysis (NMR, MS) purify->analysis

Caption: A general experimental workflow for the C2-arylation of unprotected indoles.

Step-by-Step Methodology
  • Reagent Preparation:

    • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the unprotected indole (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.0 mmol, 2.0 equiv.), palladium(II) trifluoroacetate (Pd(TFA)₂) (0.05 mmol, 5 mol%), and an oxidant such as air.[15] The use of an oxidant is necessary to regenerate the active Pd(II) catalyst in C-H activation cycles.[15]

  • Reaction Setup:

    • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times. While some protocols use air as the oxidant, starting under an inert atmosphere ensures reproducibility.[15]

    • Add the solvent system, typically a mixture of dioxane and water (e.g., 4:1, 5 mL), via syringe.[15]

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylated indole.

Protocol 2: C5/C7-Diarylation of Unprotected Dibromoindoles

This protocol demonstrates a robust method for the double Suzuki-Miyaura coupling on the benzenoid ring of an unprotected indole, showcasing the compatibility of the N-H group with multiple coupling events.[16]

Step-by-Step Methodology
  • Reagent Preparation:

    • In a microwave vial, combine 5,7-dibromoindole (1.0 mmol, 1.0 equiv), the respective arylboronic acid (3.0 mmol, 3.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%), and sodium carbonate (Na₂CO₃) (4.0 mmol, 4.0 equiv).[1][16] Using a pre-catalyst like Pd(PPh₃)₄ is convenient as it is relatively air-stable.[1]

  • Inert Atmosphere and Solvent Addition:

    • Seal the vial and flush with a stream of dry nitrogen.

    • Add deionized water (2.5 mL) via a septum. The use of water as a solvent makes this an environmentally benign or "green" protocol.[16]

  • Sonication and Reaction:

    • Sonicate the vial for 30 seconds to ensure a homogenous mixture.

    • Heat the reaction under microwave irradiation for 1.5 hours at 120 °C.[1] Microwave heating can significantly reduce reaction times.[14]

  • Work-up:

    • After cooling, extract the reaction mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel to yield the 5,7-diarylated indole.

Data Summary: Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of unprotected indoles is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize common and effective choices.

Table 1: Catalyst and Ligand Selection
Palladium PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂XPhos, SPhos1-5Effective for coupling of haloindoles; ligands are crucial for N-H tolerance.[8]
Pd(PPh₃)₄PPh₃1.5-5A classic, versatile catalyst suitable for various haloindoles.[1][16]
PdCl₂(dppf)dppf3-8Often used for challenging couplings, including heteroaryl substrates.[17][18]
Pd(TFA)₂None5Used in direct C-H activation protocols.[15]
Table 2: Base and Solvent Selection
BaseSolvent SystemTemperature (°C)Comments
K₃PO₄Dioxane/H₂O60-100A common and effective base for unprotected nitrogen heterocycles.[8][9]
Cs₂CO₃Dioxane/EtOH/H₂O80-140A strong inorganic base, often used with microwave heating.[5][14]
Na₂CO₃H₂O or Toluene/H₂O80-120A milder base, effective in aqueous or biphasic systems.[1][9]
K₂CO₃DMF or Dioxane80-110Another widely used carbonate base.[9][17]

Troubleshooting and Field-Proven Insights

  • Low Yields or No Reaction:

    • Insufficient Base: The base is critical. If the reaction is sluggish, a stronger base (e.g., switching from Na₂CO₃ to K₃PO₄) might be necessary. However, be mindful that overly strong bases can promote side reactions.

    • Protodeborylation: The boronic acid can be sensitive and undergo protodeborylation (replacement of the boronic acid group with hydrogen). This can be mitigated by using a slight excess of the boronic acid and ensuring anhydrous conditions (when not using water as a solvent).[10]

  • Side Product Formation:

    • Homocoupling: Formation of biaryl products from the boronic acid (R²-R²) can occur. This is often minimized by slow addition of the boronic acid or by using appropriate catalyst/ligand ratios.

    • Dehalogenation: The starting haloindole can be reduced. This is sometimes observed with prolonged reaction times or at high temperatures.

  • N-Arylation:

    • While the goal is C-arylation, N-arylation can be a competing pathway. The use of bulky ligands on the palladium catalyst is the most effective strategy to sterically disfavor the approach of the indole nitrogen to the metal center.[8]

Conclusion

The Suzuki-Miyaura cross-coupling of unprotected indoles is a powerful and increasingly accessible transformation. By moving beyond traditional N-protection strategies, chemists can significantly shorten synthetic routes to complex indole-containing molecules. Success in this area is not accidental; it is achieved through a rational understanding of the reaction mechanism and a careful, evidence-based selection of catalysts, ligands, and bases. The protocols and insights provided in this guide offer a robust starting point for researchers to harness the full potential of this reaction, accelerating discovery in both academic and industrial settings.

References
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic-chemistry.org. [Link]

  • Indolylboronic Acids: Preparation and Applications. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. National Institutes of Health. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Boron Suzuki Coupling. Borates Today. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling in water. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • Efficient and Rapid Arylation of NH₂‐Unprotected Bromobisindole Ethanamines via Suzuki‐Miyaura Coupling: Generating New Leads Against Leishmania. National Institutes of Health. [Link]

  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]

Sources

Application Notes and Protocols for 6-Bromo-5-fluoro-3-methyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a quintessential "privileged scaffold" in drug discovery.[1][2][3][4] Its unique electronic properties and rigid, planar structure allow it to engage in various non-covalent interactions with biological macromolecules, making it a recurring motif in numerous natural products and synthetic pharmaceuticals.[2][4] The strategic functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile.

Substitutions with halogen atoms, such as bromine and fluorine, are particularly impactful. Fluorine can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the basicity of nearby functional groups.[5][6] Bromine, a larger and more polarizable halogen, can also form crucial halogen bonds with protein residues, significantly enhancing potency and selectivity.[7][8] The combination of these two halogens on the indole ring, as seen in 6-Bromo-5-fluoro-3-methyl-1H-indole , presents a compelling starting point for the development of novel therapeutic agents. The addition of a methyl group at the 3-position further modulates the molecule's lipophilicity and steric profile, offering another vector for optimizing target engagement.[3]

While direct, extensive research on 6-Bromo-5-fluoro-3-methyl-1H-indole is emerging, its structural features strongly suggest its potential as a scaffold for kinase inhibitors, a class of drugs that has revolutionized oncology.[7][9][10][11] This guide provides a detailed framework for exploring its application in this critical therapeutic area, from synthesis and initial screening to cellular evaluation.

Proposed Application: A Scaffold for Src Family Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10] The indole scaffold is frequently utilized in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and establish key interactions within the enzyme's active site.[10][11]

Specifically, the c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis. Its overexpression or constitutive activation is implicated in the progression of numerous solid tumors, including ovarian and colon cancers.[9] Several studies have demonstrated that bromo-substituted indole derivatives can effectively inhibit Src kinase activity, making this a logical and promising therapeutic target for 6-Bromo-5-fluoro-3-methyl-1H-indole.[7][9]

The Src Signaling Pathway

Src acts as a central node in multiple signaling cascades. Upon activation by upstream signals (e.g., from receptor tyrosine kinases or G-protein coupled receptors), Src phosphorylates a host of downstream substrates, leading to the activation of pathways such as Ras/MAPK and PI3K/Akt, which ultimately drive tumor progression.

Src_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Metastasis Invasion & Metastasis PI3K->Metastasis Inhibitor 6-Bromo-5-fluoro- 3-methyl-1H-indole Inhibitor->Src Inhibition

Caption: Simplified Src Kinase Signaling Pathway and Point of Inhibition.

Hypothetical Structure-Activity Relationship (SAR) Data

To guide initial optimization efforts, a primary screening campaign might generate data like that presented below. This hypothetical data illustrates how substitutions on the indole core can impact biological activity.

Compound IDR5R6R3Cell Line: HT-29 (Colon) IC₅₀ (µM)Cell Line: SK-OV-3 (Ovarian) IC₅₀ (µM)
Target-01 F Br CH₃ 0.85 1.20
Analog-02HBrCH₃5.207.50
Analog-03FHCH₃12.615.3
Analog-04FBrH3.404.80

Analysis of Hypothetical SAR:

  • Role of Halogens: A comparison of Target-01 with analogs lacking either fluorine (Analog-02) or bromine (Analog-03) suggests that both halogens are crucial for potent anticancer activity.[9] The significant drop in potency for Analog-03 indicates the 6-bromo substituent may be a key interaction point with the target protein, possibly via a halogen bond. The improved activity of Target-01 over Analog-02 suggests the 5-fluoro group enhances potency, perhaps by increasing metabolic stability or altering electronic properties to favor a more advantageous binding conformation.[5]

  • Role of 3-Methyl Group: The higher potency of Target-01 compared to its des-methyl counterpart (Analog-04) indicates that the methyl group at the C3 position likely contributes favorably to binding, possibly by occupying a hydrophobic pocket within the kinase active site.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis, biochemical evaluation, and cellular characterization of 6-Bromo-5-fluoro-3-methyl-1H-indole.

Workflow cluster_synthesis Synthesis & Purification cluster_biochem Biochemical Assay cluster_cell Cellular Assay Start Starting Materials (e.g., 4-bromo-3-fluoro-phenylhydrazine) Synthesis Protocol 1: Fischer Indole Synthesis Start->Synthesis Purification Column Chromatography & Characterization (NMR, MS) Synthesis->Purification KinaseAssay Protocol 2: In Vitro Src Kinase Inhibition Assay Purification->KinaseAssay CellCulture Cancer Cell Line Culture (HT-29, SK-OV-3) Purification->CellCulture IC50_Calc IC₅₀ Determination KinaseAssay->IC50_Calc CellAssay Protocol 3: MTT Cell Proliferation Assay CellCulture->CellAssay GI50_Calc GI₅₀ Determination CellAssay->GI50_Calc

Caption: Experimental Workflow for Evaluation of the Target Compound.

Protocol 1: Synthesis of 6-Bromo-5-fluoro-3-methyl-1H-indole

This protocol is a representative example based on the Fischer indole synthesis, a robust and widely used method for preparing indole cores.

Rationale: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and ammonia elimination. It is a reliable method for constructing the indole scaffold from readily available precursors.

Materials:

  • (4-Bromo-3-fluorophenyl)hydrazine hydrochloride

  • Propionaldehyde

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents: Ethyl Acetate, Hexanes, Dichloromethane (DCM)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-Bromo-3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add propionaldehyde (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: This step forms the key phenylhydrazone intermediate required for cyclization.

  • Cyclization (Fischer Indolization):

    • To the reaction mixture, add glacial acetic acid (as both solvent and catalyst).

    • Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring by TLC until the starting hydrazone is consumed.

    • Causality: The acidic conditions and high temperature promote the[2][2]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Causality: This procedure quenches the reaction, neutralizes the acid, and isolates the crude product from the aqueous phase into an organic solvent.

  • Purification:

    • Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Src Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ value of a compound against a target kinase.

Rationale: This assay measures the amount of ATP remaining in solution after a kinase reaction. Active kinase consumes ATP, leading to a lower signal. An inhibitor will prevent ATP consumption, resulting in a higher signal. The Kinase-Glo® Max reagent provides the necessary components for the luminescence reaction in a single-step addition.

Materials:

  • Recombinant human Src kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase-Glo® Max Luminescence Assay Kit (Promega or similar)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 6-Bromo-5-fluoro-3-methyl-1H-indole (dissolved in 100% DMSO)

  • Staurosporine (positive control inhibitor)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 to cover a wide concentration range (e.g., 100 µM to 1 nM).

    • Prepare similar dilutions for the positive control, staurosporine.

  • Kinase Reaction:

    • To the wells of a white assay plate, add 5 µL of assay buffer.

    • Add 1 µL of the serially diluted compound, positive control, or DMSO (vehicle control).

    • Add 2 µL of a solution containing the Src kinase and substrate in assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration typically near the Km for Src, e.g., 10-20 µM).

    • Causality: This sequential addition ensures the inhibitor can bind to the kinase before the reaction is initiated by ATP.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour. The plate should be covered to prevent evaporation.

  • Signal Detection:

    • Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

    • Causality: The reagent stops the kinase reaction and initiates the luciferase-based reaction that converts the remaining ATP into a light signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data: Set the average signal from the "no kinase" wells as 100% inhibition and the average signal from the DMSO vehicle control wells as 0% inhibition.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HT-29 or SK-OV-3 human cancer cell lines

  • Complete growth medium (e.g., McCoy's 5A or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase before compound exposure.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Bromo-5-fluoro-3-methyl-1H-indole in complete growth medium from a DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and no-cell (medium only) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control (100% growth).

    • Plot the percentage of growth inhibition versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

References

  • (2026).
  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B.
  • (2025).
  • (2019). Versatility in pharmacological actions of 3-substituted indoles.
  • (2009). Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. PubMed. [Link]

  • Dhani, R., et al. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.
  • (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. [Link]

  • (N.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • (N.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC. [Link]

  • (N.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. PMC. [Link]

  • (N.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. [Link]

  • (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT. [Link]

  • (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. [Link]

  • (N.d.). 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922. PubChem. [Link]

  • (N.d.). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PMC. [Link]

  • (2019). Synthesis and Biological Evaluation of Substituted Indole and Its Analogs as Influenza A Virus Inhibitors. PubMed. [Link]

  • (N.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. [Link]

  • (2026). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

  • (2019).

Sources

Application Note: Protocol for C-H Functionalization of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore in over 100 FDA-approved drugs (e.g., Sumatriptan, Tadalafil). Traditional electrophilic aromatic substitution (EAS) is electronically biased toward the C3 position, severely limiting the chemical space accessible for Structure-Activity Relationship (SAR) studies.

This Application Note details three field-proven protocols for C-H functionalization , enabling programmable access to the C2 , C3 , and C7 positions. Unlike classical methods, these protocols utilize transition metal catalysis (Pd, Rh, Ir) to break specific C-H bonds, offering a self-validating system for late-stage functionalization (LSF) of complex bioactive molecules.

Strategic Overview: The Regioselectivity Map

The challenge in indole functionalization is overcoming innate electronic bias. The following logic gate demonstrates how catalyst choice dictates the site of reaction.

IndoleRegioselectivity Indole Indole Scaffold C2_Path C2-H Activation (Electronic/Acidity Control) Indole->C2_Path C3_Path C3-H Functionalization (Steric/Electronic Control) Indole->C3_Path C7_Path C7-H Activation (Chelation Control) Indole->C7_Path Pd_Cat Pd(OAc)2 / Pivalic Acid Mechanism: CMD C2_Path->Pd_Cat Ir_Cat [Ir(COD)Cl]2 / dtbpy Mechanism: Steric Control C3_Path->Ir_Cat Rh_Cat [Cp*RhCl2]2 / N-DG Mechanism: Metallacycle C7_Path->Rh_Cat C2_Prod C2-Arylated Indole Pd_Cat->C2_Prod pKa driven C3_Prod C3-Boryl Indole Ir_Cat->C3_Prod Steric driven C7_Prod C7-Functionalized Indole Rh_Cat->C7_Prod Directed

Figure 1: Decision tree for catalyst selection based on target regiochemistry.

Protocol A: C2-H Arylation (Pd-Catalyzed)

Target: Direct arylation of the C2 position.[1] Mechanism: Concerted Metalation-Deprotonation (CMD). Key Insight: The use of pivalic acid is critical. It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the C2 position, which is the most acidic proton on the pyrrole ring (excluding N-H).

Materials
  • Catalyst: Pd(OAc)₂ (Sigma-Aldrich, 98%)

  • Oxidant: Ag₂CO₃ or Cu(OAc)₂

  • Additive: Pivalic acid (30 mol%)

  • Solvent: Toluene or DMF (Anhydrous)

Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Indole substrate (0.5 mmol, 1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).

    • Add Pivalic acid (0.3 equiv). Note: Without this, the reaction stalls due to poor CMD efficiency.

  • Solvent Addition:

    • Add anhydrous Toluene (2.0 mL) under a gentle stream of Nitrogen. Cap the tube effectively.

  • Activation:

    • Heat the reaction block to 110°C for 16 hours.

    • Observation: The mixture will turn dark brown/black as Pd black precipitates over time.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc (10 mL).

    • Filter through a pad of Celite to remove silver salts and Pd residues.

    • Concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).

Validation Point:

  • If conversion is <20%, check the moisture content of the solvent. Water inhibits the CMD pathway by competing with pivalate for coordination.

Protocol B: C7-H Functionalization (Rh-Catalyzed)

Target: Functionalization of the sterically hindered C7 position. Mechanism: Directed C-H Activation via a 5-membered Rhodacycle. Key Insight: This reaction requires a Directing Group (DG) on the Nitrogen. An N-Pivaloyl or N-Carbamoyl group is standard. The Rh(III) catalyst coordinates to the carbonyl oxygen, placing the metal in proximity to the C7-H bond.

Materials
  • Substrate: N-Pivaloyl indole (Must be pre-synthesized).

  • Catalyst: [Cp*RhCl₂]₂ (1 mol%)[2]

  • Activator: AgSbF₆ (4 mol%) - Crucial for generating the cationic Rh species.

  • Coupling Partner: Acrylate (for alkenylation) or Alkyne.

  • Oxidant: Cu(OAc)₂ (2.0 equiv)

  • Solvent: t-Amyl alcohol (or DCE).

Step-by-Step Methodology
  • Catalyst Generation (In Situ):

    • In a glovebox or under Argon, mix [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol) in t-Amyl alcohol (1 mL). Stir for 5 minutes.

    • Why? Ag precipitates Cl-, opening coordination sites on Rh.

  • Substrate Addition:

    • Add N-Pivaloyl indole (0.5 mmol) and Cu(OAc)₂ (1.0 mmol).

    • Add the coupling partner (e.g., Ethyl Acrylate, 1.5 equiv).

  • Reaction:

    • Seal the tube and heat to 120°C for 12-24 hours.

  • Workup:

    • Cool and dilute with CH₂Cl₂.

    • Wash with saturated NaHCO₃ solution (to remove copper salts).

    • Dry organic layer over Na₂SO₄.

  • DG Removal (Optional):

    • The Pivaloyl group can be removed subsequently using LiOH/MeOH or KOtBu/THF to recover the free N-H indole.

Protocol C: C3-H Borylation (Ir-Catalyzed)

Target: Late-stage installation of a Boron handle at C3. Mechanism: Sterically Controlled C-H Activation. Key Insight: Iridium catalysts are extremely sensitive to sterics. In 2-substituted indoles (or N-substituted), the C3 position is the most accessible electronically active site that is not sterically blocked, allowing for high regioselectivity without a directing group.

Materials
  • Catalyst: [Ir(COD)Cl]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) or HBpin.

  • Solvent: THF or Dioxane.

Experimental Workflow Diagram

Workflow Setup Glovebox Setup [Ir] + Ligand + B2pin2 PreMix Pre-catalyst Formation (Deep Red Solution) Setup->PreMix 10 min, RT Reaction Add Substrate 80°C, 4-12h PreMix->Reaction Quench Cool & Dilute (EtOAc/Hexane) Reaction->Quench Purify Rapid Filtration (Silica Plug) Quench->Purify

Figure 2: Workflow for air-sensitive Iridium-catalyzed borylation.

Step-by-Step Methodology
  • Pre-catalyst Formation:

    • Mix [Ir(COD)Cl]₂ and dtbpy in THF (1 mL). The solution should turn a deep red/brown color, indicating active catalyst formation.

  • Reaction:

    • Add B₂pin₂ (1.0 equiv) and the Indole substrate (1.0 equiv).[3]

    • Seal the vial crimp cap tightly.

    • Heat to 80°C . Monitor by GC-MS or LC-MS.

    • Note: This reaction is often faster than Pd/Rh couplings (4-8 hours).

  • Workup:

    • Critical: Pinacol boronate esters can be unstable on silica gel for long periods.

    • Evaporate solvent.

    • Pass quickly through a short plug of silica gel using 10% EtOAc/Hexane.

    • Do not store the crude mixture; proceed immediately to the next cross-coupling (Suzuki-Miyaura) or oxidation step.

Data Summary & Troubleshooting

ParameterC2-Arylation (Pd)C7-Activation (Rh)C3-Borylation (Ir)
Primary Failure Mode Moisture in solvent (kills CMD)Poor DG coordinationO₂ leak (deactivates Ir-H)
Selectivity Control Acidity (pKa)Chelation (Distance)Sterics
Standard Yield 60-85%50-75%70-90%
Color Change Orange

Black
Red

Dark Green
Yellow

Deep Red

Troubleshooting "The Black Box":

  • Scenario: The Rh-catalyzed C7 reaction yields only starting material.

  • Fix: Ensure the N-protecting group is a strong coordinator (Pivaloyl or Carbamate). Acetyl groups often fail due to lability. Increase AgSbF₆ loading to ensure chloride removal.

References

  • Fagnou, K. et al. (2009). "Pd-Catalyzed Oxidative Arylation of Indoles." Journal of the American Chemical Society.

  • Glorius, F. et al. (2011). "Rh(III)-Catalyzed C7-H Activation of Indoles." Angewandte Chemie International Edition.

  • Hartwig, J. F. et al. (2010). "Iridium-Catalyzed C-H Borylation of Heteroarenes." Chemical Reviews.

  • Gaunt, M. J. et al. (2009). "C3-Arylation of Indoles via Iodonium Salts." Journal of the American Chemical Society.

Sources

Precision Functionalization of the Indole Core: Targeting C5 and C6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Indole Core at C5 and C6 Positions Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and pharmaceuticals (e.g., Sumatriptan, Indomethacin, Vinblastine). However, its inherent electronic bias heavily favors electrophilic substitution at C3 and lithiation/deprotonation at C2. Accessing the "remote" benzenoid positions—specifically C5 and C6 —has historically required de novo synthesis (e.g., Fischer indole synthesis) using pre-functionalized anilines.

This guide details modern, catalytic strategies to achieve direct, site-selective C–H functionalization at C5 and C6.[1] We focus on three distinct mechanistic pillars: Iridium-catalyzed steric control (C6), Radical-mediated directing group strategies (C5), and Copper-catalyzed chelation (C6).

Strategic Landscape: Overcoming Electronic Bias

To functionalize C5 or C6, one must overcome the natural reactivity order: C3 > C2 > C4 ≈ C5 ≈ C6 ≈ C7 .

The Regioselectivity Challenge[2][3][4][5]
  • C3 (Nucleophilic): The HOMO coefficient is highest here; prone to electrophilic attack.

  • C2 (Acidic): The pKa (~16) allows for directed lithiation (N-protecting group dependent).

  • C5/C6 (Remote): These positions are electronically neutral and distal from the pyrrole nitrogen. Selectivity here requires Non-Covalent Interactions (NCI) or Transient Directing Groups (TDG) .

Visualizing the Strategy

The following diagram illustrates the logic flow for selecting a functionalization method based on the target site.

IndoleStrategy Start Target Position? C5 C5 Position Start->C5 C6 C6 Position Start->C6 C3_DG Strategy: C3-Directing Group (Pivaloyl/Carbonyl) C5->C3_DG Install C3-Piv Steric Strategy: Steric Control (Ir-Catalyzed Borylation) C6->Steric Ligand Control Chelation Strategy: N-Directing Group (N-P(O)tBu2) C6->Chelation Direct Arylation Radical Mechanism: Radical C-H Activation (Metal-Free or Pd/Ru) C3_DG->Radical PIDA/I2 C5_Product C5-Iodo/Aryl Indole Radical->C5_Product C6_Product C6-Boryl/Aryl Indole Steric->C6_Product [Ir] + Bpin Chelation->C6_Product [Cu] + Ar-I

Figure 1: Decision matrix for site-selective indole functionalization. C5 relies on C3-directing groups, while C6 exploits steric pockets or N-directing groups.

Detailed Experimental Protocols

Protocol A: C6-Selective Iridium-Catalyzed C–H Borylation

Objective: Install a versatile boronic ester at C6, which can be converted to aryl, halo, or hydroxyl groups. Mechanism: Sterically controlled C–H activation. The active catalyst [Ir(dtbpy)(Bpin)3] is bulky; it avoids the C2/C3/C7 positions due to steric clash with the N-substituent or C3-substituents, favoring the accessible C6 or C5 positions. C6 is favored for 3-substituted indoles.

Materials
  • Substrate: 3-Methylindole (or other 3-substituted indoles to block C3).

  • Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%).

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%).[2]

  • Reagent: B2pin2 (bis(pinacolato)diboron) (1.0 equiv).

  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Workflow
  • Glovebox Setup: In a N2-filled glovebox, weigh [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL scintillation vial.

  • Pre-catalyst Formation: Add 2 mL of THF. The solution should turn deep brown. Add B2pin2 (254 mg, 1.0 mmol). The solution will bubble (evolution of pinB-OMe) and turn deep red/black.

  • Substrate Addition: Add the indole substrate (1.0 mmol) to the vial.

  • Reaction: Cap the vial tightly and heat to 60–80 °C for 4–8 hours.

    • Note: Reaction progress can be monitored by GC-MS. Look for the disappearance of the starting material peak.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue is often pure enough for subsequent Suzuki couplings. If isolation is needed, perform rapid flash chromatography (silica gel) using Hexane/EtOAc (gradient 10:1 to 5:1).

    • Caution: Pinacol boronate esters can degrade on silica if left too long.

Key Insight: If C5/C6 selectivity is poor, use a silyl-directing group on the nitrogen (e.g., N-TIPS). The bulky silyl group sterically shields C2 and C7, funneling the catalyst exclusively to C5 or C6.

Protocol B: C5-Selective C–H Iodination (Metal-Free)

Objective: Direct iodination of the difficult C5 position using a removable C3-directing group. Mechanism: A radical Single Electron Transfer (SET) mechanism.[3] The C3-pivaloyl group directs the electrophilic radical species to the para-position (C5) relative to the directing group's attachment point.

Materials
  • Substrate: Indole-3-carbaldehyde or 3-Pivaloylindole.[4]

  • Reagent: Phenyliodine(III) diacetate (PIDA) (1.5 equiv).

  • Iodine Source: Iodine (

    
    ) (1.2 equiv) or NIS.
    
  • Solvent: 1,2-Dichloroethane (DCE).

  • Catalyst: None (or catalytic AgSbF6 for selenylation variants).

Step-by-Step Workflow
  • Preparation: Dissolve 3-pivaloylindole (0.5 mmol) in DCE (5 mL) in a sealed tube.

  • Reagent Addition: Add

    
     (152 mg, 0.6 mmol) followed by PIDA (241 mg, 0.75 mmol).
    
  • Reaction: Stir the mixture at room temperature (25 °C) for 12 hours.

    • Observation: The reaction mixture typically turns dark purple/brown.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine. The organic layer should turn pale yellow.
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over

    
    .
    
  • Purification: Flash column chromatography (Petroleum ether/EtOAc).

    • Yield: Typically 70–85% of the 5-iodo-isomer.

  • DG Removal (Optional): The pivaloyl group can be removed via basic hydrolysis (NaOH/MeOH, reflux) to yield the free N-H, C5-iodoindole.

Protocol C: C6-Selective Direct Arylation (Copper-Catalyzed)

Objective: Form a Csp2-Csp2 bond at C6 without pre-halogenation. Mechanism: The N-P(O)tBu2 group acts as a directing group that coordinates with Copper (Cu), forming a macrocyclic transition state that places the metal specifically at C6.

Materials
  • Substrate: N-(di-tert-butylphosphinoyl)indole.

  • Coupling Partner: Diaryliodonium triflate [Ar2I]OTf (1.2 equiv).

  • Catalyst: Cu(OTf)2 (10 mol%).

  • Base: 2,6-di-tert-butylpyridine (dtbpy) (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Workflow
  • DG Installation: React indole with

    
     and NaH in THF (Standard protection protocol).
    
  • Arylation: In a Schlenk tube, combine the N-protected indole (0.2 mmol), [Ph2I]OTf (1.2 equiv), Cu(OTf)2 (7.2 mg, 0.02 mmol), and base.

  • Conditions: Add DCE (2 mL) and heat to 60 °C for 12–16 hours under Argon.

  • Workup: Dilute with DCM, wash with brine.

  • Purification: Silica gel chromatography.

    • Selectivity: >20:1 C6/C5 ratio is typical for this protocol.

Data Summary & Comparison

FeatureProtocol A (Ir-Borylation)Protocol B (Radical Iodination)Protocol C (Cu-Arylation)
Target Position C6 (major) / C5C5 (exclusive)C6 (exclusive)
Selectivity Source Sterics (Ligand controlled)Electronic (C3-DG directed)Chelation (N-DG directed)
Pre-functionalization None (or C3-blocking)C3-Pivaloyl requiredN-P(O)tBu2 required
Atom Economy High (Direct C-H to C-B)Moderate (Requires oxidant)Moderate (Iodonium salt waste)
Scalability High (Gram scale feasible)High (Cheap reagents)Moderate (Cost of Ar2I salts)

Troubleshooting & Optimization ("Expert Tips")

  • Controlling C2 vs. C7 in Borylation:

    • If you observe C2 borylation, block the N-position with a bulky group (e.g., TIPS).

    • If you observe C7 borylation, it is likely due to a hydrogen-bonding interaction between the N-H and the ligand. Methylate the nitrogen (N-Me) to shut down C7 pathways.

  • C5-Iodination Stalling:

    • If the reaction stalls, ensure the PIDA is fresh. Old PIDA (smelling of acetic acid) loses potency.

    • Light exclusion is sometimes necessary for radical stability; wrap the flask in foil.

  • Directing Group Removal:

    • N-P(O)tBu2: Remove by heating with TBAF in THF or refluxing in HCl/MeOH.

    • C3-Pivaloyl:[4][5] Reflux in 10% NaOH/MeOH. Note that this is harsh; sensitive functional groups may not survive.

References

  • Iridium-Catalyzed C6-Borylation

    • Smith, M. R., et al.
    • Miyaura, N., et al. "Dispersion-controlled C6-selective C–H borylation of indoles." Chemical Science, 2017.

  • C5-Selective Iodination (Metal-Free)

    • Wang, Y.-Q., et al.[6] "Regioselective C5-H Direct Iodination of Indoles." Organic Chemistry Frontiers, 2020.

  • Copper-Catalyzed C6-Arylation

    • Gaunt, M. J., et al. "Cu-Catalyzed Direct C6-Arylation of Indoles." Journal of the American Chemical Society, 2016.

  • Biocatalytic C6-Functionalization

    • Sherman, D. H., et al. "Indole C6 Functionalization of Tryprostatin B Using Prenyltransferase CdpNPT." ACS Catalysis, 2020.

Sources

use in the synthesis of anti-cancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Synthesis and Application of PROTACs for Targeted Protein Degradation in Anti-Cancer Agent Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Oncology - From Inhibition to Elimination

For decades, the primary strategy in targeted cancer therapy has been occupancy-driven inhibition, where small molecules block the active site of an oncogenic protein. While successful, this approach faces challenges such as the need for high drug concentrations and the emergence of drug resistance.[1][2][3] Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the paradigm from inhibition to outright elimination.[4]

PROTACs are heterobifunctional molecules designed to hijack the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[1][5][6] These molecules act as a bridge, bringing a specific protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[5][7] This induced proximity leads to the tagging of the POI with ubiquitin, marking it for destruction by the 26S proteasome.[5][8] Because the PROTAC molecule is released after inducing ubiquitination, it can act catalytically, with a single molecule mediating the destruction of multiple target proteins.[5][9][10] This event-driven pharmacology allows PROTACs to be effective at substoichiometric concentrations, potentially reducing toxicity and overcoming resistance mechanisms associated with traditional inhibitors.[1][9][11]

This guide provides an in-depth overview of the mechanism, synthesis, and validation of PROTACs, focusing on their application as anti-cancer agents. We will use the well-characterized BET degrader, MZ1, as a model system to illustrate the key principles and protocols.[12][13][14]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The efficacy of a PROTAC hinges on its ability to form a stable ternary complex involving the PROTAC itself, the target Protein of Interest (POI), and an E3 ubiquitin ligase.[7][9] This complex formation is the critical initiating event for subsequent protein degradation.

The process unfolds as follows:

  • Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to the POI (e.g., an oncoprotein like BRD4) and an E3 ligase (e.g., Von Hippel-Lindau, VHL, or Cereblon, CRBN).[5][8][10] The linker connecting the two ligands plays a crucial role in enabling the proper orientation and stability of this complex.[7][10][]

  • Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[5]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can initiate another degradation cycle.[5][10]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds E2 E2-Ub Enzyme Ub Ubiquitin Ub->E3_Ligase Loads Ub PolyUb_POI Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1. Mechanism of PROTAC-mediated protein degradation.

Core Components & Synthetic Strategy

A PROTAC molecule is modular, comprising three key parts: a "warhead" that binds the POI, a ligand for an E3 ligase, and a chemical linker that connects them.[6][7][16] The optimization of each component is critical for achieving potent and selective protein degradation.

  • POI Ligand (Warhead): This is typically a known inhibitor of the target protein. For degrading BET bromodomain proteins like BRD4, the small molecule inhibitor (+)-JQ1 is a common starting point.[12][17]

  • E3 Ligase Ligand: The majority of PROTACs developed to date recruit either the VHL or CRBN E3 ligases, due to the availability of well-characterized, high-affinity small molecule ligands.[16][18][19][20]

  • Linker: The linker is not just a passive spacer; its length, composition, and attachment points critically influence the formation and stability of the ternary complex.[7][10][] Polyethylene glycol (PEG) and alkyl chains are commonly used starting points for linker design.[10][21]

The synthesis of a PROTAC is a multi-step process that often culminates in a coupling reaction to join the POI ligand and E3 ligase ligand via the linker. Click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and popular method for this final conjugation step due to its reliability and mild reaction conditions.[11][][23][24]

Synthesis_Workflow cluster_synthesis Modular Synthesis Start Starting Materials Synth_VHL Protocol 1: Synthesize VHL Ligand with Linker Handle (e.g., Azide) Start->Synth_VHL Synth_JQ1 Protocol 2: Synthesize POI Ligand with Linker Handle (e.g., Alkyne) Start->Synth_JQ1 Coupling Protocol 3: Final PROTAC Assembly (e.g., Click Chemistry) Synth_VHL->Coupling Synth_JQ1->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Validation Protocol 4: In Vitro Validation (e.g., Western Blot) Purification->Validation

Figure 2. General workflow for the synthesis and validation of a PROTAC.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a BRD4-targeting PROTAC like MZ1, which links a JQ1 derivative to a VHL ligand.[13][25]

Protocol 1: Synthesis of Functionalized VHL Ligand

This protocol describes a representative synthesis for a VHL ligand functionalized with a handle (e.g., an azide) for subsequent conjugation. Efficient synthetic routes to produce multigram quantities of VHL ligands have been established.[26]

Materials:

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Hydroxy-O-(2-azidoethyl)carbamate

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, Et3N)

  • Appropriate solvents (e.g., DMF, DCM)

  • Standard workup and purification reagents (Silica gel, EtOAc, Hexanes, etc.)

Procedure:

  • Esterification: Protect the hydroxyl group of the starting pyrrolidine derivative.

  • Amide Coupling: Couple the protected pyrrolidine core with the appropriate amino acid derivative (e.g., tert-butyl L-leucinate).

  • Deprotection: Remove protecting groups to expose the necessary functional groups for the next coupling step.

  • Second Amide Coupling: Couple the intermediate with the functionalized carbamate linker containing the azide group using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

  • Final Deprotection & Cyclization: Perform the final deprotection and intramolecular cyclization steps to form the core VHL ligand structure.

  • Purification: Purify the final azide-functionalized VHL ligand by flash column chromatography. Characterize by ¹H NMR and LC-MS.

Protocol 2: Synthesis of Functionalized JQ1 (POI Ligand)

This protocol outlines the modification of (+)-JQ1 to install a terminal alkyne, making it ready for a click chemistry reaction.

Materials:

  • (+)-JQ1

  • Propargylamine

  • Acylating agent (e.g., acyl chloride or activated carboxylic acid)

  • Base (e.g., pyridine or Et3N)

  • Appropriate solvents (e.g., DCM, THF)

Procedure:

  • Functionalization: React the carboxylic acid group of a JQ1 precursor with propargylamine via an amide bond formation. This is a common strategy to introduce an alkyne handle.

  • Workup: Perform an aqueous workup to remove excess reagents and byproducts.

  • Purification: Purify the alkyne-functionalized JQ1 derivative by flash column chromatography. Characterize by ¹H NMR and LC-MS.

Protocol 3: Final PROTAC Assembly via Click Chemistry

This protocol uses the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate the two synthesized fragments.

Materials:

  • Azide-functionalized VHL ligand (from Protocol 1)

  • Alkyne-functionalized JQ1 (from Protocol 2)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolution: Dissolve equimolar amounts of the azide-functionalized VHL ligand and the alkyne-functionalized JQ1 in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate and copper(II) sulfate in water.

  • Reaction: Add the catalyst solution to the solution of the reactants. Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within a few hours.

  • Purification: Upon completion, purify the crude PROTAC molecule using reverse-phase preparative HPLC to obtain the final product with high purity.

  • Characterization: Confirm the structure and purity of the final PROTAC (e.g., MZ1) by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 4: In Vitro Validation by Western Blot

This protocol is essential to confirm that the synthesized PROTAC induces the degradation of its intended target in a cellular context.[27][28]

Materials:

  • Cancer cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)[28][29]

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell culture medium, FBS, and antibiotics

  • RIPA lysis buffer with protease and phosphatase inhibitors[30]

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane[27]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4 and a loading control like anti-GAPDH or anti-α-Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).[27][29]

  • Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[27]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[27]

    • Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[27]

  • Analysis: Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH). Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the extent of degradation.

Data Interpretation and Key Considerations

Quantitative Analysis: The data from the Western blot can be used to determine key parameters of PROTAC efficacy, such as the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation observed).[29][31] These values are crucial for structure-activity relationship (SAR) studies.

ParameterDescriptionExample Value (MZ1 vs. BRD4)Significance
DC₅₀ Half-maximal degradation concentration.~10-25 nM[12][29]Measures the potency of the PROTAC. A lower DC₅₀ indicates higher potency.
Dₘₐₓ Maximum degradation level achieved.>95%[32]Indicates the efficacy of the PROTAC. A higher Dₘₐₓ is desirable.
IC₅₀ Half-maximal inhibitory concentration (Cell Viability).~50-100 nM[17]Measures the functional consequence of protein degradation on cell proliferation.

The Hook Effect: A phenomenon often observed with PROTACs is the "hook effect," where the degradation efficiency decreases at very high concentrations.[5][8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8] It is therefore critical to test a wide range of concentrations to accurately determine the optimal degradation window.

Expert Insights & Troubleshooting:

  • Linker Optimization is Key: If a synthesized PROTAC shows poor degradation, the primary suspect is often a suboptimal linker. Synthesizing a small library of PROTACs with varying linker lengths and compositions is a standard strategy to identify a more effective degrader.[7][][21][33]

  • Solubility and Permeability: PROTACs are often large molecules (>800 Da) and can suffer from poor solubility and cell permeability.[8][34] Careful selection of linker chemistry (e.g., incorporating PEG units) can help mitigate these issues.[10]

  • E3 Ligase Expression: The target cells must express the E3 ligase being recruited (e.g., VHL or CRBN). If degradation fails, it is important to confirm the presence of the ligase in the chosen cell line.

Conclusion

PROTAC technology offers a powerful and innovative approach to cancer therapy by enabling the targeted destruction of oncoproteins, including those previously considered "undruggable."[1][9][31] The modular nature of PROTACs allows for systematic optimization through chemical synthesis. By combining rational design, robust synthetic protocols, and rigorous in vitro validation, researchers can develop novel anti-cancer agents that function through this catalytic, elimination-based mechanism. The protocols and principles outlined in this guide serve as a foundational framework for scientists entering this exciting and rapidly advancing field of drug discovery.[35]

References

  • Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons. (2025). Vertex AI Search.
  • Proteolysis targeting chimera - Wikipedia. Wikipedia.
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  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Click chemistry in the development of PROTACs. (2023). PMC.
  • Linker Design & Optimiz
  • Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio.
  • Click Chemistry in ADC and PROTAC. BOC Sciences.
  • Western blot protocol for low abundance proteins. Abcam.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (2020). PMC.
  • Targeted Protein Degradation with PROTACs and Molecular Glues. (2025). Blog.
  • Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron P
  • Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. (2025). Fraunhofer-Publica.
  • A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. (2020). Thieme Connect.
  • Synthesis and characterisation of the BRD4 PROTAC and POLY-PROTAC NPs.
  • Click chemistry in the development of PROTACs. RSC Publishing.
  • Unveiling the Power of PROTAC Valency: Navigating Cell Type-Specific Hook Effects. (2024). Vertex AI Search.
  • Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024).
  • PROTAC-mediated ternary complex formation and hook effect.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022).
  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2025). Frontiers.
  • Overview of PROTAC Linkers. ChemPep.
  • VH032-thiol-C6-NH2 (VHL Ligand-Linker Conjug
  • Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Pyrene-PEG5-alcohol PROTACs. (2025). Benchchem.
  • PROTAC Synthesis | Click Chemistry. MedchemExpress.com.
  • PROTACs: Current and Future Potential as a Precision Medicine Strategy to Combat Cancer. (2024).
  • PROTACs for BRDs proteins in cancer therapy: a review. (2022). Taylor & Francis.
  • Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions.
  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (2023).
  • VHL Ligase Ligands for PROTAC Applic
  • Functionalized E3 Ligase Ligands | Degrader Building Blocks. Tocris Bioscience.
  • E3 ligase ligand optimization of Clinical PROTACs. (2023). Frontiers.
  • Ligands for E3 Ligase (Inhibitors Agonists Modul
  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Tocris Bioscience.
  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. (2024). University of Wisconsin–Madison.
  • The Synthesis of MZ-1, a PROTAC for the Degrad
  • An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. (2022). PubMed.
  • Western Blot Tips for Detection of Proteins Present in Tissue Lys
  • Design, synthesis and biological evaluation of PROteolysis-TArgeting Chimeric (PROTAC) molecules as anticancer agents. (2024). CORDIS.
  • MZ 1 ≥98% (HPLC) | PROTAC Active Degrader. Tocris Bioscience.
  • Novel PROTAC compound and application thereof in anti-cancer drugs.
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Application Notes and Protocols for N-Protection of Indole for Subsequent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of numerous pharmaceuticals, natural products, and functional materials. However, the acidic N-H proton (pKa ≈ 17 in H₂O, 21 in DMSO) complicates many synthetic transformations by acting as a competitive site for bases, nucleophiles, and electrophiles.[1][2] Protecting the indole nitrogen is therefore a critical step to prevent unwanted side reactions and to modulate the reactivity and regioselectivity of the heterocyclic core. This guide provides a detailed overview of common N-protecting groups for indoles, offering field-proven insights, step-by-step protocols for their installation and removal, and a discussion of how their electronic and steric properties influence subsequent chemical reactions.

Introduction: The Imperative for N-Protection

The lone pair of electrons on the indole nitrogen is integral to the aromaticity of the pyrrole ring. Consequently, unlike typical amines, the indole nitrogen is not basic.[3] Instead, the N-H proton is acidic and readily abstracted by common organometallic reagents (e.g., Grignard reagents, organolithiums) or strong bases (e.g., NaH, LDA). This deprotonation forms the indolide anion, which can interfere with desired C-C or C-X bond-forming reactions.

Furthermore, N-protection serves a dual purpose beyond merely masking the acidic proton:

  • Modulating Reactivity: The electronic nature of the protecting group significantly alters the electron density of the indole ring, influencing its susceptibility to electrophilic substitution.

  • Directing Regioselectivity: N-protection is a powerful tool for directing metallation to either the C2 or C3 position, a crucial strategic decision in indole functionalization.[3][4]

The ideal protecting group should be inexpensive, easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removed under mild conditions that do not compromise the integrity of the final product.[5][6]

Strategic Selection of an Indole N-Protecting Group

The choice of a protecting group is not trivial and must be tailored to the specific synthetic route. The key is to anticipate the downstream reaction conditions. Protecting groups can be broadly categorized by their electronic effect and their lability under different conditions.

Workflow for Selecting an N-Protecting Group

This diagram outlines the decision-making process for choosing an appropriate protecting group based on the planned subsequent reaction.

G cluster_start Synthetic Goal cluster_reactions Reaction Type cluster_directing Desired Regioselectivity cluster_groups Recommended Protecting Group start What is the key subsequent reaction? lithiation C-H Lithiation start->lithiation electrophilic_sub Electrophilic Substitution (e.g., Friedel-Crafts) start->electrophilic_sub coupling Cross-Coupling (e.g., Suzuki, Heck) start->coupling base_sensitive Base-Sensitive Conditions start->base_sensitive c2_lith C2-Lithiation lithiation->c2_lith c3_lith C3-Lithiation lithiation->c3_lith pg_ts Tosyl (Ts) Phenylsulfonyl (PhSO₂) electrophilic_sub->pg_ts Deactivates ring pg_boc Boc electrophilic_sub->pg_boc Mildly deactivates coupling->pg_boc Generally stable pg_sem SEM coupling->pg_sem Stable to Pd pg_bn Benzyl (Bn) base_sensitive->pg_bn Very stable to base pg_piv Pivaloyl (Piv) base_sensitive->pg_piv Sterically hindering c2_lith->pg_ts Strong EWG Directs C2 c3_lith->pg_boc Bulky group favors C3

Caption: Decision tree for selecting an indole N-protecting group.

Key Protecting Groups: Properties and Protocols

This section details the application of the most common and effective N-protecting groups for indoles.

Sulfonyl Groups (Ts, PhSO₂)
  • Properties: Tosyl (Ts) and Phenylsulfonyl (PhSO₂) are strong electron-withdrawing groups (EWGs). This property significantly increases the acidity of the C2-proton, making them excellent directing groups for C2-lithiation and subsequent electrophilic quench.[3] However, their strong deactivating nature can hinder electrophilic aromatic substitution on the indole core. Their removal often requires harsh conditions.[7]

  • Best For: Regioselective C2-functionalization via lithiation.

Protocol 3.1.1: N-Tosylation of Indole [8]

  • To a stirred mixture of indole (1.0 equiv) and anhydrous potassium carbonate (4.0 equiv) in ethyl methyl ketone or DMF, add p-toluenesulfonyl chloride (TsCl, 2.0 equiv).

  • Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 5-6 hours.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol) or by column chromatography.

Protocol 3.1.2: Deprotection of N-Tosyl Indole (Mild Conditions) [9]

  • Dissolve the N-tosyl indole (1.0 equiv) in a mixture of THF and methanol (e.g., 2:1 v/v).

  • Add cesium carbonate (Cs₂CO₃, 3.0 equiv) to the solution.

  • Stir the mixture at ambient temperature or gently heat to reflux, monitoring by TLC. Reaction times can vary from hours to days depending on the substrate.

  • Upon completion, concentrate the mixture under vacuum, add water to the residue, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over Na₂SO₄, and purify as necessary.

tert-Butoxycarbonyl (Boc) Group
  • Properties: The Boc group is an electron-withdrawing carbamate that is easily introduced and, crucially, can be removed under mild acidic conditions.[10] It is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[11] Its steric bulk can influence the regioselectivity of certain reactions.

  • Best For: General protection, compatibility with basic/nucleophilic reagents and hydrogenation, and when mild, non-basic deprotection is required.

Protocol 3.2.1: N-Boc Protection of Indole [12]

  • Dissolve the indole (1.0 equiv) in a suitable solvent like THF or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv). For less nucleophilic indoles, a base like triethylamine (TEA, 1.1 equiv) may be added.[13]

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture. If a base was used, perform an aqueous workup by washing with dilute acid (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the N-Boc indole, which is often pure enough for subsequent steps.

Protocol 3.2.2: Deprotection of N-Boc Indole (Acidic Conditions) [10]

  • Dissolve the N-Boc indole in a solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid. Trifluoroacetic acid (TFA, 5-10 equiv) in DCM or a 4 M solution of HCl in dioxane are commonly used.

  • Stir the mixture at room temperature. Deprotection is usually rapid (30-60 minutes).

  • Carefully neutralize the excess acid with a saturated solution of NaHCO₃ or another suitable base.

  • Extract the product, dry the organic layer, and concentrate.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group
  • Properties: The SEM group is robust and stable to a wide array of conditions, including strong bases, organolithium reagents, and many oxidizing/reducing agents. Its removal can be achieved under specific fluoride-mediated or acidic conditions, providing useful orthogonality.[14]

  • Best For: Multi-step syntheses requiring a highly stable protecting group that can be removed without affecting acid- or base-labile functionalities.

Protocol 3.3.1: N-SEM Protection of Indole [15]

  • Suspend sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv) in anhydrous DMF under an inert atmosphere and cool to 0 °C.

  • Add a solution of indole (1.0 equiv) in DMF dropwise. Stir for 30 minutes at 0 °C.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-3 hours).

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Protocol 3.3.2: Deprotection of N-SEM Indole (Fluoride Conditions) [7]

  • Dissolve the N-SEM protected indole in anhydrous THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5-2.0 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to reflux if the reaction is sluggish. Monitor by TLC.

  • Upon completion, quench with saturated aqueous NH₄Cl solution and extract the product.

  • Perform a standard aqueous workup and purify as needed.

Benzyl (Bn) Group
  • Properties: The benzyl group is very stable to a wide range of acidic and basic conditions, as well as many organometallic reagents.[16] It is typically removed by catalytic hydrogenation (hydrogenolysis), which limits its use in the presence of reducible functional groups like alkenes, alkynes, or some nitro groups.[17]

  • Best For: Syntheses involving harsh basic or acidic steps where hydrogenation is a viable final step.

Protocol 3.4.1: N-Benzylation of Indole [18]

  • Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF under an inert atmosphere and cool to 0 °C.

  • Add a solution of indole (1.0 equiv) in DMF dropwise and stir for 30 minutes.

  • Slowly add benzyl bromide (BnBr, 1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and purify by chromatography.

Protocol 3.4.2: Deprotection of N-Benzyl Indole (Hydrogenolysis) [7]

  • Dissolve the N-benzyl indole in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Carefully add a catalyst, typically 10% Palladium on carbon (Pd/C, 10-20% by weight).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be used with heating.[7]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to obtain the deprotected indole.

Pivaloyl (Piv) Group
  • Properties: The pivaloyl group is a sterically demanding acyl group. Its bulk effectively shields not only the N-1 position but also provides steric hindrance at the C2 position.[4] This has been exploited to direct reactions away from C2.[19] It is exceptionally stable, and its removal requires strong basic conditions, often with heating.[20]

  • Best For: Directing electrophilic substitution to positions other than C2 and for substrates that can withstand harsh basic deprotection.

Protocol 3.5.1: N-Pivaloyl Protection of Indole

  • Dissolve indole (1.0 equiv) in anhydrous THF or DCM under an inert atmosphere.

  • Add a base such as triethylamine (1.5 equiv) or pyridine.

  • Cool the solution to 0 °C and slowly add pivaloyl chloride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Perform a standard aqueous workup and purify by column chromatography.

Protocol 3.5.2: Deprotection of N-Pivaloyl Indole [20]

  • Dissolve the N-pivaloylindole (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Add a solution of lithium diisopropylamide (LDA, 2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 40-45 °C for 1-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.

  • Extract the product, perform an aqueous workup, and purify by column chromatography.

Directing Effects in Subsequent Reactions: The Case of Lithiation

The choice of N-protecting group is most critical when planning regioselective C-H functionalization via lithiation. The outcome is dictated by a combination of electronic and steric effects, often rationalized by the Complex Induced Proximity Effect (CIPE).[21][22]

  • C2-Lithiation (Kinetic Deprotonation): Electron-withdrawing groups like Tosyl (Ts) significantly increase the acidity of the adjacent C2-proton. Furthermore, the oxygen atoms of the sulfonyl group can chelate the lithium cation of the base (e.g., n-BuLi), directing deprotonation to the proximate C2 position.[3][23] This provides a reliable and powerful method for C2 functionalization.

  • C3-Lithiation: While less common via direct deprotonation, C3 functionalization is often achieved through other means. The use of a bulky protecting group like Boc can sterically hinder the C2 position, sometimes favoring C3 reactivity with certain electrophiles. However, C2 lithiation is still often observed.[3]

Mechanism of Directed C2-Lithiation

The following diagram illustrates the chelation-controlled mechanism for the selective deprotonation at the C2 position of an N-tosylindole.

Caption: Chelation-directed C2-lithiation of N-tosylindole.

Comparative Summary of Protecting Groups

The table below summarizes the key characteristics of the discussed N-protecting groups for quick reference.

Protecting GroupAbbreviationElectron EffectStability: Strong AcidStability: Strong BaseStability: HydrogenationDeprotection ConditionsKey Advantage
tert-Butoxycarbonyl BocWithdrawingLabileStableStableMild Acid (TFA, HCl)Versatile, mild removal
Tosyl TsStrongly WithdrawingStableLabileStableStrong Base (KOH), Cs₂CO₃, ReductiveExcellent for C2-lithiation
SEM SEMNeutral/DonatingLabileStableStableFluoride (TBAF) or AcidHigh stability, orthogonal removal
Benzyl BnDonatingStableStableLabileH₂, Pd/C (Hydrogenolysis)Robust to acid/base
Pivaloyl PivWithdrawingStableLabileStableStrong Base (LDA, t-BuOK)Steric shielding of C2

Conclusion

The strategic N-protection of indoles is fundamental to the successful execution of complex synthetic sequences. By understanding the stability, electronic properties, and steric demands of common protecting groups like Boc, Ts, SEM, Bn, and Piv, researchers can prevent undesired side reactions and precisely control the regiochemical outcome of subsequent transformations. This guide serves as a practical resource, providing both the rationale and the detailed protocols necessary for making informed decisions in the protection and deprotection of the indole nucleus, thereby enabling the efficient synthesis of novel and valuable indole-containing molecules.

References

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  • Miki, Y., Tada, Y., Yanase, N., Hachiken, H., & Matsushita, K. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1), 1-4.
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  • Avendaño, C., Sánchez, J. D., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry.
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  • Hong, S., & Baik, M. H. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(25), 7937-7948.
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Application Notes and Protocols: A Guide to Transition Metal-Catalyzed C-H Functionalization of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] The ability to selectively functionalize the carbon-hydrogen (C-H) bonds of the indole ring opens up new avenues for molecular design and the synthesis of novel compounds with enhanced properties.[4] Traditional methods for indole functionalization often require pre-functionalized starting materials, leading to multi-step syntheses with significant waste generation. Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy to overcome these limitations, allowing for the direct conversion of inert C-H bonds into new C-C and C-X (where X is a heteroatom) bonds.[5]

This guide provides an in-depth exploration of the transition metal-catalyzed C-H functionalization of indoles, offering both the theoretical underpinnings and practical, field-proven protocols. We will delve into the principles of regioselectivity, the role of directing groups, and the application of various transition metal catalysts, including palladium, rhodium, iridium, ruthenium, and copper.

The Indole Scaffold: A Landscape of C-H Bonds

The indole ring system presents a unique landscape of C-H bonds with varying reactivity. The pyrrole core (C2 and C3 positions) is electron-rich and generally more reactive towards electrophilic substitution. In contrast, the benzene core (C4, C5, C6, and C7 positions) is less nucleophilic, making its functionalization more challenging.[6][7]

The inherent reactivity often leads to functionalization at the C3 position. However, with the advent of sophisticated catalytic systems, selective functionalization at any of the indole's C-H bonds is now achievable.

The Power of Directing Groups: Taming Regioselectivity

Achieving site-selectivity in C-H functionalization is a significant challenge due to the presence of multiple, electronically similar C-H bonds.[4][8] The use of directing groups has become a cornerstone strategy to control the regioselectivity of these reactions.[5][9] A directing group is a functional group that is part of the substrate and can coordinate to the metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its activation.[5]

The choice of directing group is critical and can be tailored to target different positions on the indole ring. For instance, a directing group on the indole nitrogen can direct functionalization to the C2 or C7 positions, while a directing group at the C3 position can steer the reaction towards the C2 or C4 positions.[10][11]

Section 1: Palladium-Catalyzed C-H Functionalization of Indoles

Palladium catalysts are among the most versatile and widely used for C-H functionalization reactions due to their high efficiency and functional group tolerance.[12] They have been successfully employed for a variety of transformations, including arylation, alkenylation, and acylation of indoles.

C2-Arylation of Indoles: A Foundational Transformation

The C2-arylation of indoles is a valuable transformation for the synthesis of a wide range of biologically active molecules. Palladium catalysis has been instrumental in the development of efficient protocols for this reaction.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ or Pd(TFA)₂ are commonly used palladium sources. Pd(TFA)₂ is often more electrophilic and can promote C-H activation.[13]

  • Ligand: The choice of ligand is crucial for catalyst stability and reactivity. In many cases, a pyridine-type ligand can be beneficial.[14] For some reactions, phosphine ligands like CyPPh₂ are employed.[12]

  • Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst. Air, Cu(OAc)₂, or silver salts like AgOAc are frequently used.[10][13]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Dioxane/water mixtures or acidic solvents like acetic acid are often effective.[13]

Simplified Catalytic Cycle for Pd-Catalyzed C2-Arylation:

G Simplified Catalytic Cycle for Pd-Catalyzed C2-Arylation Pd(II) Pd(II) C-H_Activation C-H Activation (CMD or Electrophilic Palladation) Pd(II)->C-H_Activation Indole Indole Indole->C-H_Activation Arylating_Agent Arylating_Agent Oxidative_Addition Oxidative Addition or Transmetalation Arylating_Agent->Oxidative_Addition Indolyl-Pd(II) Indolyl-Pd(II) Intermediate C-H_Activation->Indolyl-Pd(II) Indolyl-Pd(II)->Oxidative_Addition Aryl-Indolyl-Pd(II) Aryl-Indolyl-Pd(II) Intermediate Oxidative_Addition->Aryl-Indolyl-Pd(II) Reductive_Elimination Reductive Elimination Aryl-Indolyl-Pd(II)->Reductive_Elimination 2-Arylindole 2-Arylindole Reductive_Elimination->2-Arylindole Pd(0) Pd(0) Reductive_Elimination->Pd(0) Reoxidation Reoxidation Pd(0)->Reoxidation Oxidant Oxidant Oxidant->Reoxidation Reoxidation->Pd(II)

Caption: Simplified catalytic cycle for Pd-catalyzed C2-arylation of indoles.

Detailed Protocol: Pd-Catalyzed C2-Arylation of N-Acetylindole with Arylboronic Acid

This protocol is a representative example of a directed C-H arylation reaction. The N-acetyl group serves as a directing group, facilitating C-H activation at the C2 position.

Materials:

  • N-Acetylindole

  • Arylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • AgOAc (Silver acetate)

  • TFA (Trifluoroacetic acid)

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)

  • Anhydrous, degassed solvent (e.g., HFIP)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add N-acetylindole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5-10 mol%), and AgOAc (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed HFIP (0.1 M concentration with respect to N-acetylindole) and TFA (1.0 equiv) to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 60-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validating System: The success of this protocol can be validated by the high regioselectivity for the C2-arylated product, which can be confirmed by NMR spectroscopy. The absence of significant amounts of other isomers (e.g., C3-arylated) indicates the effectiveness of the directing group and the catalytic system.

Functionalization of the Benzene Core (C4-C7)

Functionalization of the less reactive benzene core of the indole scaffold is a more formidable challenge.[6][7] However, significant progress has been made through the development of specialized directing groups and catalytic systems.[4][15]

Key Strategies for Benzene Core Functionalization:

  • N-Directing Groups: Directing groups installed on the indole nitrogen, such as phosphinoyl groups, have been shown to direct arylation to the C7 position.[4][14]

  • C3-Directing Groups: Carbonyl-containing directing groups at the C3 position can facilitate C4-arylation.[10][16]

  • Remote Functionalization: Innovative strategies involving transient mediators or catalyst-controlled electronic effects have enabled functionalization at the more remote C5 and C6 positions.[7]

Table 1: Comparison of Palladium-Catalyzed C-H Arylation at Different Positions of Indole

PositionDirecting GroupTypical Catalyst SystemKey Features
C2 N-Acyl, N-PyrimidylPd(OAc)₂ / Ligand / OxidantHigh yields and regioselectivity.[5][11]
C3 Often non-directed (inherent reactivity) or with removable directing groupsPd(OAc)₂ / Ligand / OxidantCan be competitive with C2-functionalization.[17]
C4 C3-Carbonyl (e.g., aldehyde, ketone)Pd(OAc)₂ / AgOAc / TFAEnables access to synthetically valuable 4-substituted indoles.[10][16]
C7 N-PhosphinoylPd(OAc)₂ / Pyridine ligandOvercomes the steric hindrance at the C7 position.[4][14]

Section 2: Rhodium and Iridium-Catalyzed C-H Functionalization

Rhodium and iridium catalysts have emerged as powerful tools for C-H functionalization, often exhibiting unique reactivity and selectivity compared to palladium.[18][19]

Rh(III)-Catalyzed C2-Alkylation and Alkenylation

Cationic Rh(III) complexes are highly effective for the C-H alkylation and alkenylation of indoles. These reactions often proceed under mild conditions and with high atom economy.[18]

Causality Behind Experimental Choices:

  • Catalyst: [RhCp*Cl₂]₂ is a common and robust rhodium precatalyst.

  • Activator: A silver salt, such as AgSbF₆, is typically used to abstract the chloride ligands and generate the active cationic rhodium species.

  • Coupling Partner: Diazo compounds and activated alkenes are common coupling partners for alkylation and alkenylation, respectively.[18]

Experimental Workflow for Rh(III)-Catalyzed C-H Functionalization:

G General Workflow for Rh(III)-Catalyzed C-H Functionalization cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Weigh Indole Substrate, [RhCp*Cl2]2, and AgSbF6 Setup Assemble Reaction in Inert Atmosphere Flask Reagents->Setup Solvent Add Anhydrous Solvent Setup->Solvent Coupling_Partner Add Coupling Partner (e.g., Diazo Compound) Solvent->Coupling_Partner Heating Heat to Reaction Temperature Coupling_Partner->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Characterize Final Product Purification->Product

Caption: General experimental workflow for a Rh(III)-catalyzed C-H functionalization reaction.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester functionality onto the indole ring. This functional group can then be further elaborated through Suzuki-Miyaura cross-coupling and other transformations.

Key Features of Ir-Catalyzed Borylation:

  • Mild Conditions: These reactions often proceed at room temperature.

  • High Regioselectivity: The choice of ligand can precisely control the site of borylation.

  • Broad Substrate Scope: A wide range of functional groups are tolerated.

Section 3: Ruthenium and Copper-Catalyzed C-H Functionalization

Ruthenium and copper catalysts offer complementary reactivity to palladium, rhodium, and iridium, and are often more cost-effective.

Ruthenium-Catalyzed C-H Functionalization

Ruthenium catalysts have shown great promise for a variety of C-H functionalization reactions, including arylation, alkylation, and annulation.[20] They are particularly useful for remote C-H functionalization.[20]

Example of Ru-Catalyzed Remote Functionalization:

Frost and coworkers have demonstrated a ruthenium-catalyzed C6-selective alkylation of pyrimidinyl-indole derivatives.[20] This reaction proceeds via a σ-activation pathway, where the catalyst initially coordinates at the C2 position and then "walks" to the C6 position to effect functionalization.[20]

Copper-Catalyzed C-H Functionalization

Copper catalysis provides an economical and environmentally friendly alternative for C-H functionalization. Copper-catalyzed reactions are particularly well-suited for C-H amination, amidation, and arylation.

Table 2: Overview of Transition Metal Catalysts for Indole C-H Functionalization

CatalystCommon TransformationsKey Advantages
Palladium Arylation, Alkenylation, AcylationHigh efficiency, broad functional group tolerance.[12][21]
Rhodium Alkylation, Alkenylation, AnnulationHigh atom economy, mild reaction conditions.[18][22]
Iridium Borylation, AmidationHigh regioselectivity, access to versatile intermediates.[8][19]
Ruthenium Remote Functionalization, AnnulationUnique selectivity, cost-effective.[20][23][24]
Copper Amination, Amidation, ArylationEconomical, environmentally friendly.

Conclusion

The transition metal-catalyzed C-H functionalization of indoles has revolutionized the way chemists approach the synthesis of complex indole-containing molecules. The ability to directly modify the indole core with high levels of control and efficiency has profound implications for drug discovery, materials science, and natural product synthesis. As our understanding of reaction mechanisms and catalyst design continues to grow, we can expect the development of even more powerful and selective methods for indole C-H functionalization in the years to come.

References

  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Semantic Scholar. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Semantic Scholar. [Link]

  • Pd-catalyzed C-2 C–H arylation of indoles. ResearchGate. [Link]

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme Connect. [Link]

  • C–H functionalization of indoles and oxindoles through CDC reactions. Bentham Science. [Link]

  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

  • Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. MDPI. [Link]

  • Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. ACS Publications. [Link]

  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. [Link]

  • Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents. ACS Publications. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. ACS Publications. [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. ACS Publications. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. PMC. [Link]

  • An extensive review on transition metal catalyzed indole C H activation: Catalyst selection and mechanistic insights. ResearchGate. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. RSC Publishing. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications. [Link]

  • Catalyst-controlled directing group translocation in the site selective C-H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed. [Link]

  • C3-Arylation of indoles with aryl ketones via C–C/C–H activations. RSC Publishing. [Link]

  • C4–H indole functionalisation: precedent and prospects. RSC Publishing. [Link]

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Troubleshooting & Optimization

purification techniques for halogenated indole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Topic: Purification of Halogenated Indole Compounds

Mission Brief

Halogenated indoles are deceptive. While they appear to be simple heteroaromatics, they possess a distinct "personality" driven by the electron-rich pyrrole ring. This often leads to oxidative darkening (the "pink column" effect) , acid-catalyzed polymerization , and stubborn regioisomer co-elution .

This guide is not a textbook; it is a troubleshooting manual designed to rescue your material when standard protocols fail.

Module 1: Chromatography Survival Guide

Q: My indole turned pink/brown on the silica column and I lost 40% of my mass. What happened?

A: You likely experienced acid-catalyzed oligomerization or oxidative degradation . Standard silica gel is slightly acidic (pH 6.0–6.5). Indoles are electron-rich systems; the C3 position is nucleophilic and susceptible to protonation, initiating dimerization or polymerization, especially in halogenated derivatives where the electron-withdrawing halogen destabilizes the ring slightly but leaves it prone to acid attack.

The Fix: Neutralize the Stationary Phase You must create a "buffered" silica environment.

  • The TEA Slurry Method:

    • Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1% v/v Triethylamine (TEA) .

    • Slurry pack the column with this TEA-doped solvent.

    • Crucial: Flush the column with 2–3 column volumes of TEA-free solvent before loading your sample to prevent TEA from co-eluting with your product (unless your product is basic).

  • The Alumina Alternative:

    • Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and minimizes oxidative stress on the indole ring.

Q: I am trying to separate 4-bromoindole from 5-bromoindole, but they co-elute as a single spot. How do I resolve them?

A: Regioisomers of halogenated indoles often have identical dipole moments in standard solvent systems (Hexane/EtOAc). You need to exploit shape selectivity or π-π interactions .

The Fix: Solvent Engineering & Stationary Phase Switching

MethodProtocolWhy it works
π-Active Solvents Replace Hexane/EtOAc with Toluene/Acetone or Toluene/EtOAc .Toluene participates in π-stacking interactions with the indole ring. The halogen position (C4 vs C5) alters the steric accessibility of the π-system, changing the retention time differentially in toluene.
Reverse Phase (C18) Use a C18 column with Water/Acetonitrile (plus 0.1% Formic Acid).Hydrophobicity often differs more significantly between isomers than polarity. C18 interacts with the "greasy" halogenated edge of the molecule.
Argentation (Niche) Use Silver Nitrate (AgNO₃) impregnated silica (10% w/w).Silver ions coordinate with the π-system. Steric hindrance from the halogen affects the strength of this coordination.

Module 2: Stability & Handling

Q: I synthesized 3-bromoindole, but it decomposed into a black tar overnight. Is it stable?

A: No. 3-Haloindoles are notoriously unstable compared to their 4, 5, 6, or 7-halogenated counterparts.

  • Mechanism: The C3 position is the natural nucleophilic center of indole. Placing a halogen there creates a "push-pull" tension. They are highly sensitive to light (homolytic cleavage of the C-Br bond) and acid.

  • Protocol:

    • Do not store. Use immediately in the next step (telescoped synthesis).

    • If storage is unavoidable: Keep at -20°C , in the dark , under Argon .

    • Purification: Avoid silica. Recrystallize rapidly from cold pentane or use neutral alumina.

Q: My 5-bromoindole is "oiling out" during recrystallization. How do I get a solid?

A: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes, usually because the boiling point of the solvent is higher than the melting point of the solvated impurity mix, or the solution is too concentrated.

The Fix: The "Cloud Point" Titration

  • Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone or EtOAc) at room temperature.

  • Slowly add a "Bad Solvent" (e.g., Hexane or Pentane) dropwise with vigorous stirring until a persistent cloudiness appears.

  • Add one drop of the Good Solvent to clear the solution.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Slow Cool: Place the flask in a Dewar of warm water and let it cool to room temperature overnight. Do not put it directly in the fridge.

Module 3: Visualized Workflows

Workflow 1: The Decision Tree for Purification

Use this logic gate to determine your purification strategy based on physical state and impurity profile.

PurificationLogic Start Crude Halogenated Indole State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Crystalline Oil Viscous Oil / Tar State->Oil Amorphous ImpurityCheck Major Impurity Type? Solid->ImpurityCheck Trituration Trituration Oil->Trituration Trituration (Cold Pentane) Isomers Regioisomers (e.g. 4-Br vs 5-Br) ImpurityCheck->Isomers Colored Oxidation Products (Pink/Brown) ImpurityCheck->Colored Metals Pd Catalyst Residue ImpurityCheck->Metals TolueneCol TolueneCol Isomers->TolueneCol Normal Phase (Toluene/Acetone) C18 C18 Isomers->C18 Reverse Phase (H2O/MeCN) Charcoal Charcoal Colored->Charcoal Decolorizing Carbon Recrystallization Alumina Alumina Colored->Alumina Neutral Alumina Filtration Scavenger Scavenger Metals->Scavenger Thiol-Silica Scavengers Trituration->Solid Precipitates Flash Flash Trituration->Flash Remains Oil TeaSilica TeaSilica Flash->TeaSilica TEA-Neutralized Silica Column

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.

Workflow 2: Neutralizing Silica Gel (The "Anti-Pink" Protocol)

Standard silica is acidic. This workflow prevents the destruction of sensitive indoles.

SilicaNeutralization Step1 1. Prepare Solvent Hexane/EtOAc + 1% TEA Step2 2. Slurry Silica Mix silica with TEA-solvent Step1->Step2 Step3 3. Pack Column Pour slurry & settle Step2->Step3 Step4 4. Flush Run 2 CVs of TEA-FREE solvent Step3->Step4 Step5 5. Load Sample Load indole onto neutralized bed Step4->Step5 Note CRITICAL: Step 4 prevents TEA contamination in product Step4->Note

Caption: Step-by-step protocol for deactivating silica gel acidity using Triethylamine (TEA).

Module 4: Technical Data & Solvents

Common Recrystallization Systems for Haloindoles

Based on polarity and solubility profiles.

Solvent Pair (Good / Bad)ApplicationNotes
Ethanol / Water General PurposeGood for 5-bromoindole.[1] High recovery but requires heating (risk of oxidation).
Dichloromethane / Hexane Thermal SensitiveAllows dissolution at low temp. Good for thermally unstable derivatives.
Toluene (Single Solvent) High PurityExcellent for removing non-polar impurities. Requires slow cooling.[2][3]
Acetone / Pentane "Oiling Out" PreventionAcetone solubilizes oils well; Pentane acts as a gentle antisolvent.
Stability Index

Know your compound's shelf-life.

Compound ClassStabilityStorage Requirement
3-Haloindoles Critical Use immediately. Light/Acid sensitive.
2-Haloindoles ModerateStore at -20°C.
4, 5, 6, 7-Haloindoles HighStable at RT (dark).
N-H vs N-Alkyl N-H is more sensitiveN-alkylation generally improves stability against oxidation.

References

  • Zhao, B., et al. (2023).[4][5] "Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation." The Journal of Organic Chemistry, 88(3), 1493-1503.[4] [6]

  • BenchChem Technical Support. (2025). "Monitoring 5-Bromoindole Reactions by TLC and HPLC." BenchChem Troubleshooting Guides.

  • Department of Chemistry, University of Rochester. "Troubleshooting Flash Column Chromatography." Laboratory Techniques Guide.

  • Massachusetts Institute of Technology (MIT). "Two-Solvent Recrystallization Guide." MIT OpenCourseWare.

  • Organic Chemistry Portal. "Synthesis of 3-Haloindoles." Organic Chemistry Portal Abstracts.

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Technical Support Center: Bromination of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of fluorinated indoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. The introduction of fluorine into indole scaffolds significantly alters their electronic properties, presenting unique challenges and opportunities in electrophilic halogenation.[1][2] This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you minimize side reactions and achieve your desired products with high fidelity.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of fluorinated indoles more challenging than that of their non-fluorinated analogs?

The primary challenge arises from the strong electron-withdrawing nature of the fluorine atom.[3] This effect deactivates the indole ring towards electrophilic attack, making the reaction slower and often requiring harsher conditions or more reactive brominating agents.[4][5] This deactivation can also alter the regioselectivity of the bromination and may increase the propensity for certain side reactions as the desired reaction pathway becomes less favorable.

Q2: What is the expected regioselectivity for the bromination of a fluorinated indole?

For a typical N-unprotected indole, electrophilic substitution, including bromination, overwhelmingly favors the C3 position due to the high electron density at this site.[6] However, the presence of a fluorine substituent can influence this outcome. If the C3 position is blocked, or if the reaction conditions are particularly harsh, bromination may occur at other positions on the benzene ring, guided by the directing effects of both the fluorine atom and the pyrrole ring fusion. For instance, N-fluoroalkylated indoles, despite being deactivated, still undergo electrophilic bromination selectively at the C3 position.[4]

Q3: My reaction is sluggish and gives a low yield of the desired product. What should I consider?

Given the deactivating effect of fluorine, a low reaction rate is a common issue. Consider the following:

  • Brominating Agent: Switch to a more reactive brominating agent. If you are using N-bromosuccinimide (NBS), you might consider using molecular bromine (Br₂), although this requires more careful handling due to its toxicity and reactivity.

  • Catalyst: The addition of a Lewis acid or a protic acid can help to activate the brominating agent, making it more electrophilic.[7]

  • Solvent: The choice of solvent can influence the reaction rate. A more polar solvent can help to stabilize charged intermediates in the reaction mechanism.

  • Temperature: Gently increasing the reaction temperature may improve the rate, but be cautious as this can also promote side reactions.

Q4: I am observing significant amounts of a debrominated product in my subsequent cross-coupling reaction. Why is this happening?

Debromination is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) involving bromoindoles.[8][9] The indole N-H proton is acidic and can be deprotonated under basic conditions, increasing the electron density of the ring and making the C-Br bond more susceptible to reductive cleavage.[8][9] N-protection of the indole is the most effective way to prevent this.[8][9]

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you might encounter during the bromination of fluorinated indoles, offering diagnostic advice and corrective actions.

Observed Problem Potential Cause(s) Recommended Solutions
Formation of Multiple Brominated Isomers Loss of Regioselectivity: Harsher reaction conditions (high temperature, strong Lewis acids) can overcome the inherent preference for C3 bromination, leading to substitution on the benzene ring. The position of the fluorine atom will also influence the substitution pattern on the carbocyclic ring.Optimize Reaction Conditions: Use milder conditions. Screen different brominating agents (e.g., NBS is often more selective than Br₂).[10] Perform the reaction at a lower temperature. N-Protection: Protecting the indole nitrogen can sometimes enhance regioselectivity.
Significant Amounts of Unreacted Starting Material Insufficient Reactivity: The fluorinated indole is too deactivated for the chosen reaction conditions.Increase Electrophilicity: Use a more potent brominating agent or add a catalytic amount of a Lewis or Brønsted acid. Increase Temperature: Carefully raise the reaction temperature, monitoring for byproduct formation.
Formation of Dark, Polymeric Material Acid-Catalyzed Polymerization: Indoles, particularly electron-rich ones, are susceptible to polymerization under strongly acidic conditions.[11] While fluorine is deactivating, harsh conditions can still initiate this side reaction.Avoid Strong Acids: If using an acid catalyst, opt for a milder one. Control Stoichiometry: Ensure that the brominating agent is not used in large excess. N-Protection: An N-sulfonyl protecting group can reduce the tendency for polymerization.
Formation of Oxindole Byproducts Oxidation: The bromination of indoles can sometimes be accompanied by oxidation, leading to the formation of oxindoles.[12][13] This is more likely with certain brominating agents or in the presence of water.Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Choose Brominating Agent Carefully: NBS is a common culprit for oxidation. Consider alternative reagents if this is a persistent issue. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Formation of Dimerized or Higher Molecular Weight Byproducts Dimerization: Under certain conditions, particularly with NBS, indoles can undergo dimerization to form biindoles.[14]Control Reaction Conditions: This side reaction is often sensitive to temperature and solvent. Optimization is key. N-Protection: Protecting the indole nitrogen can disfavor dimerization pathways.

Mechanistic Insights: The "Why" Behind the Reactions

Understanding the underlying mechanisms is crucial for effective troubleshooting.

The Core Mechanism: Electrophilic Aromatic Substitution

The bromination of indoles proceeds via a classic electrophilic aromatic substitution mechanism. The C2-C3 double bond of the indole is electron-rich and acts as the nucleophile.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Fluorinated Indole Fluorinated Indole Bromonium Ion Intermediate Bromonium Ion Intermediate Fluorinated Indole->Bromonium Ion Intermediate + Br+ 3-Bromo-Fluorinated Indole 3-Bromo-Fluorinated Indole Bromonium Ion Intermediate->3-Bromo-Fluorinated Indole - H+

Caption: General mechanism for indole bromination.

The fluorine atom's electron-withdrawing inductive effect reduces the nucleophilicity of the indole ring, slowing down the initial electrophilic attack.

Side Reaction Spotlight: Oxindole Formation

Oxindole formation is a common oxidative side reaction. It is thought to proceed through initial attack of the electrophilic bromine at the C3 position, followed by the addition of water (if present) and subsequent rearrangement and oxidation.

G Indole Fluorinated Indole Intermediate_1 Bromonium Ion Indole->Intermediate_1 + Br+ Intermediate_2 3-Bromo-2-hydroxy- indoline Intermediate_1->Intermediate_2 + H2O Oxindole Fluorinated Oxindole Intermediate_2->Oxindole - HBr, -H+

Caption: Proposed pathway for oxindole formation.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C3-Bromination of a Fluorinated Indole using NBS

This protocol is a starting point and may require optimization for your specific substrate.

  • Preparation: To a solution of the N-protected fluorinated indole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, CH₂Cl₂, or THF) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow for Low Yield

If you encounter low yields, follow this systematic approach to optimize your reaction.

G Start Low Yield Observed Condition_Check Verify Purity of Starting Materials & Reagents Start->Condition_Check Solvent_Screen Screen Solvents (e.g., DMF, THF, MeCN, CH2Cl2) Condition_Check->Solvent_Screen Reagent_Screen Screen Brominating Agents (e.g., NBS, Br2, DBDMH) Solvent_Screen->Reagent_Screen Temp_Screen Vary Temperature (-20 °C to RT to 40 °C) Reagent_Screen->Temp_Screen Catalyst_Screen Trial Catalytic Additives (e.g., SiO2, mild Lewis Acid) Temp_Screen->Catalyst_Screen Analysis Analyze Byproducts (LC-MS, NMR) Catalyst_Screen->Analysis Decision Identify Optimal Conditions or Main Side Reaction Analysis->Decision Decision->Start Side Reaction Dominates, Re-evaluate Strategy Optimize Optimize Reagent Stoichiometry and Reaction Time Decision->Optimize Conditions Identified End Improved Yield Optimize->End

Caption: Systematic workflow for reaction optimization.

References

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Technical Support Center: Indole Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Catalyst Selection & Troubleshooting | Audience: R&D Chemists

Emergency Triage: Quick Diagnostic

Before modifying your entire protocol, identify the failure mode.

Symptom Likely Cause Immediate Action
Reaction Stalls < 20% Conv. Catalyst Poisoning (N-binding)Switch to bulky ligands (e.g., tBuXPhos , BrettPhos ) to prevent N-metal coordination [1].
Black Precipitate (Pd Black) Ligand dissociation / OxidationIncrease ligand:Pd ratio (to 2:1 or 4:1) or switch to a Precatalyst (e.g., Buchwald G3/G4) [2].
C3-Arylation instead of C2 Lack of Directing Group (DG)C3 is the natural nucleophilic site. Install N-Pyrimidyl or N-Pivaloyl to direct Pd to C2 [3].
Boronic Acid Disappears (No Product) ProtodeboronationCRITICAL: 2-Indolyl boronic acids are unstable. Switch to MIDA boronates or anhydrous conditions [4].

Module 1: N-Arylation (Buchwald-Hartwig)

The Challenge: The indole nitrogen is moderately acidic (


 in DMSO) but nucleophilic enough to poison Pd catalysts by forming stable bis-indolyl complexes that halt the cycle.
Q: Why is my N-arylation yield low despite using standard Pd(OAc)₂/BINAP?

A: BINAP is often insufficient for sterically demanding or electron-rich indoles. The reductive elimination step is likely the bottleneck.

  • The Fix: Switch to dialkylbiaryl phosphine ligands.

    • Primary Recommendation: tBuXPhos Pd G3 or BrettPhos Pd G3 .

    • Why? The bulky tert-butyl groups on the phosphorus prevent the indole nitrogen from binding to the Pd center in a non-productive mode (poisoning), while the biaryl backbone accelerates reductive elimination [1][5].

Q: My substrate has a base-sensitive ester. Can I avoid NaOtBu?

A: Yes. While Sodium tert-butoxide is standard, it causes ester hydrolysis.

  • Protocol Shift: Use K₃PO₄ or Cs₂CO₃ in combination with a highly active precatalyst like tBuXPhos Pd G3 .

  • Solvent: Switch from Toluene to 1,4-Dioxane or t-Amyl Alcohol to improve the solubility of the inorganic base.

Visualization: N-Arylation Decision Logic

Indole_N_Arylation Start Start: Indole N-Arylation Base_Check Is substrate base-sensitive? Start->Base_Check Strong_Base Use NaOtBu + Toluene (Standard) Base_Check->Strong_Base No Weak_Base Use K3PO4 or Cs2CO3 + 1,4-Dioxane Base_Check->Weak_Base Yes Ligand_Check Steric Hindrance on Aryl Halide? Strong_Base->Ligand_Check Weak_Base->Ligand_Check Std_Ligand Ligand: XPhos or RuPhos Cat: Pd(OAc)2 Ligand_Check->Std_Ligand Low (Para-sub) Bulky_Ligand Ligand: tBuXPhos or BrettPhos Cat: Pd G3/G4 Precatalyst Ligand_Check->Bulky_Ligand High (Ortho-sub) caption Figure 1: Decision tree for optimizing Indole N-Arylation conditions.

Module 2: C-H Activation (Regioselectivity Control)

The Challenge: Indoles are naturally nucleophilic at C3 (SEAr pathway). Forcing reaction at C2 requires overriding this intrinsic bias using Directing Groups (DG) and specific metal mechanisms.

Q: How do I selectively arylate the C2 position?

A: You must block C3 or, preferably, use a Directing Group (DG) on the Nitrogen.

  • The Protocol:

    • Protect: Install an N-(2-pyrimidyl) or N-Pivaloyl group.

    • Catalyst: Use Pd(OAc)₂ (5-10 mol%).

    • Oxidant: Cu(OAc)₂ or Ag₂CO₃ is required to regenerate Pd(II) from Pd(0).

    • Mechanism: The Nitrogen of the pyrimidine coordinates to Pd, placing the metal in proximity to the C2-H bond, facilitating a Concerted Metalation-Deprotonation (CMD) pathway [3][6].

Q: Can I achieve C2-arylation without a directing group (Free N-H)?

A: It is difficult but possible using C3-blocking strategies or specific Rhodium catalysts, but the "Directing Group" approach is more robust for scale-up.

  • Alternative: If you cannot protect N1, consider using Pd/Cu co-catalysis under oxidative conditions, but expect lower yields and C3 byproducts.

Visualization: The C2 vs. C3 Switch

CH_Selectivity Indole Indole Substrate Path_C3 Path A: Free N-H (Natural Nucleophilicity) Indole->Path_C3 No Protection Path_C2 Path B: N-Directing Group (N-Pym, N-Ac) Indole->Path_C2 Protection Mech_C3 Mechanism: SEAr / Friedel-Crafts (Electrophilic Attack) Path_C3->Mech_C3 Mech_C2 Mechanism: CMD / Chelation (Pd Coordinates to DG) Path_C2->Mech_C2 Prod_C3 C3-Arylated Indole Mech_C3->Prod_C3 Prod_C2 C2-Arylated Indole Mech_C2->Prod_C2 caption Figure 2: Mechanistic divergence for C2 vs C3 functionalization.

Module 3: Suzuki-Miyaura (The Protodeboronation Trap)

The Challenge: 2-Indolyl boronic acids/esters are notoriously unstable. They undergo rapid protodeboronation (loss of the Boron group) in the presence of water and base, reverting to the starting indole [4][7].

Q: My boronic acid starting material disappears, but I only isolate unsubstituted indole. Why?

A: You are experiencing protodeboronation.[1] The C2-B bond is destabilized by the adjacent Nitrogen lone pair.

  • The Fix (Option A - Best): Use MIDA Boronates .[2]

    • MIDA (N-methyliminodiacetic acid) protects the boron, changing its hybridization from sp² to sp³. This shuts down the decomposition pathway.

    • Protocol: Hydrolyze the MIDA slowly in situ using mild aqueous base (K₃PO₄) or use anhydrous conditions [4].

  • The Fix (Option B): Invert the coupling partners.

    • Use Indolyl Halide + Aryl Boronic Acid . Aryl boronic acids are significantly more stable than indolyl boronic acids.

Comparative Data: Boron Source Stability
Boron SpeciesStability (Aq.[2][3][4] Base)ReactivityRecommendation
Boronic Acid (-B(OH)₂)Very Low (Decomposes <1h)HighAvoid for 2-indolyl positions.
Pinacol Ester (-Bpin)Low to ModerateModerateUse only under strictly anhydrous conditions.
MIDA Boronate High (Stable indefinitely)Controlled ReleaseGold Standard for complex indoles.

Experimental Protocols (Self-Validating)

Protocol A: Robust N-Arylation (General Purpose)

Use this for coupling Indoles with Aryl Bromides.

  • Setup: In a glovebox or under Argon, charge a vial with:

    • Indole (1.0 equiv)

    • Aryl Bromide (1.2 equiv)[5]

    • tBuXPhos Pd G3 (2 mol%) – Ensures active Pd(0) generation.

    • tBuXPhos (2 mol%) – Excess ligand stabilizes the catalyst.

    • NaOtBu (1.5 equiv) – Sublimed grade is critical.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80-100°C for 2-12 hours.

  • Validation:

    • Check: Solution should remain dark brown/orange. If it turns clear or precipitates black solids early, oxygen ingress occurred.

    • TLC:[6] Monitor consumption of Aryl Bromide (limiting reagent in this setup).

Protocol B: C2-Selective Arylation (Directed)
  • Substrate: Ensure Indole is N-protected with a Pyrimidyl or Acetyl group.

  • Catalyst Mix: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv) – Required for catalytic turnover.

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene/DMF (9:1 ratio).

  • Temp: 120°C (Sealed tube).

References

  • BenchChem. "A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine." BenchChem Technical Guides.

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights.

  • National Institutes of Health (NIH). "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles." PubMed Central.

  • Sigma-Aldrich. "MIDA Boronates - Technical Spotlight." Merck/Sigma-Aldrich.

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination: Ligand Selection and Mechanism." LibreTexts.

  • Beilstein Journals. "Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives." Beilstein J. Org. Chem.

  • Wikipedia. "Protodeboronation: Mechanisms and Prevention." Wikipedia.

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Technical Support Center: Stability and Handling of 6-Bromo-5-fluoro-3-methyl-1H-indole in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Bromo-5-fluoro-3-methyl-1H-indole. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this halogenated indole scaffold in their synthetic workflows. Given the inherent sensitivity of the indole nucleus to acidic conditions, this guide provides in-depth, experience-driven answers to common challenges, ensuring the integrity of your molecule and the success of your experiments.

Section 1: Core Principles of Indole Stability

Understanding the fundamental reactivity of the indole core is the first step in troubleshooting. This section addresses the causality behind the stability—or instability—of your specific molecule.

Q: Why are indoles, as a class of compounds, often unstable in acidic environments?

A: The sensitivity of the indole ring to acid is a well-documented chemical principle.[1] Unlike typical amines, the nitrogen lone pair in an indole is part of the 10 π-electron aromatic system, making it non-basic.[2][3] Consequently, protonation does not readily occur on the nitrogen. Instead, strong acids protonate the indole ring at the C3 position, which is the most nucleophilic carbon.[1][2] This protonation event disrupts the aromaticity and generates a highly reactive indoleninium ion intermediate. This intermediate is susceptible to attack by other nucleophiles, including another indole molecule, leading to undesired dimerization or polymerization, which often manifests as an intractable tar or a complex mixture of byproducts.[1][4]

Q: How do the specific substituents on 6-Bromo-5-fluoro-3-methyl-1H-indole influence its stability in acid?

A: The substitution pattern on your specific indole provides significant, built-in stability compared to the parent indole, but also introduces electronic factors you must consider.

  • C3-Methyl Group (Key Stabilizer): The single most important feature for acid stability is the methyl group at the C3 position. By occupying the most electron-rich and reactive site, it physically blocks the primary route of acid-catalyzed degradation.[4] This prevents the initial protonation step that leads to polymerization, dramatically increasing the molecule's resilience in many acidic reaction media.

  • C5-Fluoro and C6-Bromo Groups (Electronic Effects): The halogen substituents on the benzene ring have a more nuanced electronic influence. Both fluorine and bromine are electron-withdrawing via induction, which slightly reduces the overall electron density of the indole nucleus. This deactivation can make the ring less susceptible to electrophilic attack and protonation compared to non-halogenated analogs. Furthermore, the presence of fluorine can enhance metabolic stability, a common reason for its inclusion in drug candidates.[5]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides actionable solutions to specific problems you may encounter during your research.

Q1: My reaction mixture is turning dark, and TLC analysis shows multiple new spots, including baseline material. What is the likely cause and how can I fix it?

A: This is a classic sign of indole degradation. The formation of colored byproducts and baseline material (polymers) indicates that your reaction conditions are too harsh and are overriding the stabilizing effect of the C3-methyl group.

Primary Causes & Solutions:

  • Excessive Acid Strength/Concentration: The type and amount of acid are critical.[6][7] A strong protic acid like concentrated H₂SO₄ or HCl may be sufficient to force protonation and subsequent side reactions, even with the C3-position blocked.

    • Solution: Switch to a milder acid or use it catalytically. Acetic acid is an excellent solvent and a mild acid catalyst for many reactions.[8] For removal of acid-labile groups like a Boc protecting group, using a weaker acid like trifluoroacetic acid (TFA) in a controlled stoichiometry is preferable to bulk mineral acids.

  • High Reaction Temperature: Thermal energy can accelerate all reaction rates, including decomposition pathways.

    • Solution: Perform your reaction at the lowest possible temperature that still allows for the desired transformation. If the reaction is sluggish at room temperature, consider cooling it to 0°C before the addition of acid and allowing it to warm slowly.

  • Presence of Oxidants: Indoles are susceptible to oxidation, a process that can be accelerated by acid, especially in the presence of atmospheric oxygen.[9][10]

    • Solution: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon. This simple step can significantly reduce the formation of oxidative degradation byproducts.

Below is a logical workflow to diagnose and solve issues of low yield and decomposition.

G start Low Yield or Complex Mixture Observed check_tlc Analyze Reaction by TLC/LC-MS start->check_tlc spots Multiple Unidentified Spots or Baseline Material? check_tlc->spots control_exp Run Control Experiment: Substrate + Acid + Solvent (No Reagent) spots->control_exp Yes optimize Re-run Reaction with Optimized Conditions spots->optimize No, Clean Reaction degradation Degradation Confirmed? control_exp->degradation sub_block_1 Reduce Acid Strength (e.g., TFA -> Acetic Acid) degradation->sub_block_1 Yes degradation->optimize No, Other Issue sub_block_2 Lower Reaction Temperature (e.g., RT -> 0°C) sub_block_1->sub_block_2 sub_block_3 Use Inert Atmosphere (Nitrogen or Argon) sub_block_2->sub_block_3 sub_block_3->optimize success Problem Solved optimize->success

Caption: Troubleshooting workflow for indole degradation in acidic media.
Acidic ConditionRelative StrengthCommon ApplicationKey Considerations
Acetic Acid (AcOH) WeakSolvent, mild catalystGenerally safe for this indole; can be slow.[8]
Trifluoroacetic Acid (TFA) StrongBoc deprotectionUse minimal equivalents (2-10 eq.); run at 0°C to RT.
HCl (in Dioxane/Ether) StrongSalt formation, deprotectionCan be aggressive; use with caution and at low temp.[2]
H₂SO₄ / H₃PO₄ Very StrongFischer-Indole synthesis, harsh cyclizationsHigh risk of degradation; generally not recommended.[6][11]
Lewis Acids (e.g., ZnCl₂, BF₃•OEt₂) VariableFriedel-Crafts, cyclizationsCan coordinate with N or halogens; test on small scale.[6][7]
Q2: I need to perform a reaction in acid, but I'm unsure if my starting material will survive. How can I test its stability proactively?

A: This is an excellent question and demonstrates proper experimental diligence. Before committing your bulk material to a reaction, you should always perform a control experiment to assess the stability of the starting material under the proposed reaction conditions.

Protocol: Small-Scale Acid Stability Test

This protocol is designed to provide definitive data on the stability of 6-Bromo-5-fluoro-3-methyl-1H-indole in your chosen acidic medium.

  • Preparation:

    • Prepare a stock solution of your indole in a suitable solvent (e.g., 1 mg/mL in acetonitrile or THF).

    • Prepare your acidic reaction mixture (e.g., a 9:1 mixture of dichloromethane and TFA).

    • Set up an HPLC or LC-MS instrument with a suitable method to resolve and detect your starting material.

  • Time Zero (t=0) Sample:

    • In a vial, mix a known volume of your stock solution with the appropriate solvent to mimic the final reaction concentration.

    • Immediately inject this sample into the HPLC/LC-MS. This is your t=0 reference peak area.

  • Initiate the Stability Test:

    • In a separate vial, add your indole to the prepared acidic solvent mixture at the intended reaction temperature (e.g., 0°C or room temperature).

  • Time-Point Analysis:

    • At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from the acidic mixture.

    • Immediately quench the aliquot in a vial containing a basic solution (e.g., saturated sodium bicarbonate) and a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex, separate the organic layer, and inject it into the HPLC/LC-MS.

  • Data Analysis:

    • Compare the peak area of your starting material at each time point to the t=0 sample.

    • A significant decrease in the peak area over time, especially with the appearance of new peaks, confirms instability. If the peak area remains >95% constant over the intended reaction time, the conditions are likely safe.

Section 3: Advanced Topics and FAQs

Q: Should I use an N-H protecting group for this indole?

A: For most reactions under moderately acidic conditions, an N-H protecting group is likely unnecessary due to the stabilizing C3-methyl group. Furthermore, many common N-protecting groups (like Boc) are themselves cleaved by acid.[12] Introducing and later removing a protecting group adds steps and can lower the overall yield.[13]

However, you should consider an N-protecting group if:

  • You are performing a reaction that requires a strongly basic step (e.g., deprotonation with BuLi), where the acidic N-H proton would interfere.[4]

  • The subsequent chemistry is incompatible with the N-H bond (e.g., certain coupling reactions).

  • You are facing extreme acidic or oxidative conditions where even the C3-methyl group is insufficient to prevent degradation. In such cases, an electron-withdrawing group like tosyl (Ts) or phenylsulfonyl could offer additional electronic deactivation of the ring.[12]

Q: How should I properly store 6-Bromo-5-fluoro-3-methyl-1H-indole?

A: Like most indoles, it should be stored in a cool, dark place to prevent slow, long-term oxidation and degradation, which can be accelerated by light.[9] Storing it in a tightly sealed container under an inert atmosphere (if possible) is ideal.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Organic Chemistry. Fischer Indole Synthesis Mechanism. YouTube.
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  • Shaabani, S. et al. Recent advances in the application of indoles in multicomponent reactions. PMC. Available from: [Link]

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  • MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available from: [Link]

  • Benchchem. Technical Support Center: Troubleshooting the Nenitzescu Indole Synthesis of Mecarbinate.
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  • ResearchGate. Indole degradation and its metabolite analysis using HPLC. Available from: [Link]

  • Albericio, F. et al. Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]

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  • ResearchGate. What is the best protecting group(s) to protect the SH which is connected to C2 of indole?. Available from: [Link]

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  • PubChem. 6-Bromo-5-fluoroindole. Available from: [Link]

  • ResearchGate. Green oxidation of indoles using halide catalysis. Available from: [Link]

  • PubMed. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Available from: [Link]

  • ACS Publications. Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Frontiers. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. Available from: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]

Sources

Validation & Comparative

Structural Validation of 6-Bromo-5-fluoro-3-methyl-1H-indole via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 6-Bromo-5-fluoro-3-methyl-1H-indole Content Type: Publish Comparison Guide

A Comparative Technical Guide for Structural Elucidation and Regioisomer Discrimination

Executive Summary

In the development of indole-based therapeutics, particularly those targeting serotonin receptors or kinase pathways, the precise regiochemistry of halogen substituents is critical for Structure-Activity Relationship (SAR) data. 6-Bromo-5-fluoro-3-methyl-1H-indole presents a unique spectroscopic challenge: distinguishing it from its thermodynamically likely regioisomer, 5-Bromo-6-fluoro-3-methyl-1H-indole.

This guide provides a definitive 1H NMR structural analysis, contrasting the target molecule with its closest structural alternatives. It establishes a self-validating protocol based on Fluorine-Proton (


) coupling constants , allowing researchers to unambiguously confirm the 5-Fluoro/6-Bromo substitution pattern without requiring 2D NOESY experiments in routine checks.
Theoretical & Experimental Assignment

The 1H NMR spectrum of 6-Bromo-5-fluoro-3-methyl-1H-indole is defined by the interplay between the electron-withdrawing halogen atoms and the indole aromatic system. The presence of a fluorine atom at C5 breaks the magnetic equivalence of the aromatic protons, introducing characteristic splitting patterns (


) that serve as the primary diagnostic tool.
Predicted 1H NMR Data (DMSO-d6, 500 MHz)

Note: Chemical shifts (


) are estimates based on substituent increment analysis of analogous fluoroindoles.
PositionProton

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
1 NH 10.90 – 11.10br s-Broadens significantly in CDCl

; sharp in DMSO-d

.
4 Ar-H 7.65 – 7.75d

Key Signal. Large ortho-coupling to F5.
7 Ar-H 7.50 – 7.60d

Para to H4; Meta-coupling to F5.
2 Ar-H 7.20 – 7.30m / br s

,

Diagnostic for 3-substitution (lack of H3 signal).
3-Me CH

2.20 – 2.30d

Allylic coupling to H2 confirms 3-methyl placement.
Mechanism of Assignment[1]
  • H4 (The "Ortho" Doublet): H4 is located at the peri-position, typically deshielded. In this molecule, it is ortho to the Fluorine at C5. The

    
     coupling constant for ortho-fluorine in aromatics is large (8–11 Hz).
    
  • H7 (The "Meta" Doublet): H7 is meta to the Fluorine at C5. The

    
     coupling is significantly smaller (5–7 Hz).
    
  • Absence of H3: The presence of the methyl group at C3 eliminates the H3 signal (typically ~6.4 ppm), simplifying the aromatic region.

Comparative Analysis: Target vs. Alternatives

The most common failure mode in synthesizing this scaffold is the formation of the 5-Bromo-6-fluoro isomer or the 4-Bromo-5-fluoro isomer due to directing group competition during halogenation.

Comparison 1: Regioisomer Discrimination (The "Alternative")

Target: 6-Bromo-5-fluoro-3-methyl-1H-indole Alternative: 5-Bromo-6-fluoro-3-methyl-1H-indole

The distinction relies entirely on the magnitude of the


 coupling observed on the isolated aromatic protons.
FeatureTarget (6-Br, 5-F) Alternative (5-Br, 6-F) Scientific Rationale
H4 Coupling Large Doublet (

Hz)
Small Doublet (

Hz)
In the target, H4 is ortho to F5. In the alternative, H4 is meta to F6.
H7 Coupling Small Doublet (

Hz)
Large Doublet (

Hz)
In the target, H7 is meta to F5. In the alternative, H7 is ortho to F6.
H4 Shift Deshielded (Ortho to F)Deshielded (Ortho to Br)Br is generally more deshielding than F, but coupling pattern is the definitive check.
Comparison 2: Solvent Selection

Primary Recommendation: DMSO-d


Alternative:  CDCl

[2]
  • DMSO-d

    
    :  Essential for observing the NH proton (H1). The H1 signal confirms the indole is not N-alkylated or oxidized. It also sharpens the coupling between H1 and H2.
    
  • CDCl

    
    :  Often results in a broad, invisible NH signal due to exchange. However, it provides better resolution for the methyl doublet (H3-Me) by reducing viscosity-induced broadening.
    
Visualization of Structural Logic

The following diagram illustrates the decision tree for validating the structure based on the NMR data described above.

NMR_Logic Sample Purified Sample (DMSO-d6) Check_Me Check 2.2 ppm Region: Is Methyl Doublet Present? Sample->Check_Me Check_Ar Analyze Aromatic Region (7.0 - 8.0 ppm) Check_Me->Check_Ar Yes (d, J~1Hz) Result_Fail REJECTED: Missing Methyl Group Check_Me->Result_Fail No H4_Signal Identify H4 Signal (Most Deshielded Ar-H) Check_Ar->H4_Signal Coupling_Check Measure J(H-F) of H4 H4_Signal->Coupling_Check Result_Target CONFIRMED: 6-Bromo-5-fluoro-3-methylindole (H4 is Ortho to F) Coupling_Check->Result_Target Large J (~10-11 Hz) Result_Iso REJECTED: 5-Bromo-6-fluoro isomer (H4 is Meta to F) Coupling_Check->Result_Iso Small J (~6 Hz)

Caption: Logic flow for distinguishing the target compound from its regiochemical isomer using 1H-19F coupling constants.

Experimental Protocol

To ensure reproducibility and resolution of the fine splitting (H-F and H-Me coupling), follow this high-fidelity protocol.

Reagents:

  • Sample: ~5-10 mg of 6-Bromo-5-fluoro-3-methyl-1H-indole.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    

Instrument Parameters (Minimum 400 MHz recommended):

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse) with adequate relaxation delay.

  • Spectral Width: 14 ppm (-1 to 13 ppm) to capture the downfield NH.

  • Acquisition Time (AQ): > 3.0 seconds. Critical for resolving small couplings (<1.5 Hz) between Me and H2.

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 16 (or until S/N > 200).

Processing:

  • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is required to ensure the base of the NH singlet is flat.

  • Referencing: Set the DMSO quintet center to 2.50 ppm or TMS to 0.00 ppm.

References
  • Royal Society of Chemistry. (2014). Supporting Information for: Iridium-catalyzed methylation of indoles. (Contains experimental NMR data for 6-fluoro-3-methylindole and 5-bromo-3-methylindole used for substituent increment calculation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22262922, 6-Bromo-5-fluoroindole. Retrieved from [Link]

Sources

mass spectrometry analysis of 6-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-fluoro-3-methyl-1H-indole

This guide provides a comprehensive comparison of mass spectrometry strategies for the analysis of 6-Bromo-5-fluoro-3-methyl-1H-indole (Formula: C₉H₇BrFN, Monoisotopic Mass: 226.975 Da), a halogenated indole derivative representative of novel scaffolds in pharmaceutical research and development. For professionals in drug discovery and chemical analysis, selecting the appropriate analytical methodology is paramount for unambiguous structural confirmation, purity assessment, and quantification. This document offers a detailed examination of ionization techniques, mass analyzer platforms, and analytical workflows, supported by experimental considerations and data presentation frameworks.

Introduction: The Analytical Challenge of Halogenated Indoles

6-Bromo-5-fluoro-3-methyl-1H-indole is a small molecule characterized by an indole core, a common motif in biologically active compounds, and substituted with three distinct functional groups: a methyl group and two different halogens (bromine and fluorine). This specific combination presents unique analytical signatures and challenges for mass spectrometry. Accurate characterization is essential for advancing such compounds through the development pipeline. The primary analytical goals are typically twofold:

  • Qualitative Analysis: Unambiguous confirmation of identity, elemental composition, and structure through fragmentation analysis.

  • Quantitative Analysis: Precise measurement of concentration in complex matrices, such as in pharmacokinetic studies or for impurity profiling.

This guide compares the primary mass spectrometry platforms and methodologies used to achieve these goals, explaining the causality behind each experimental choice.

Part 1: The First Decision Point - Ionization Source Selection

The initial and most critical choice in developing an LC-MS method is the selection of the ionization source. The physicochemical properties of 6-Bromo-5-fluoro-3-methyl-1H-indole make it amenable to multiple techniques, primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from polar molecules in the liquid phase.[1] It is often the default choice for many small molecules in pharmaceutical analysis. For indole derivatives, protonation typically occurs at the nitrogen of the indole ring, yielding a strong [M+H]⁺ ion. ESI is highly sensitive but can be susceptible to ion suppression from matrix components.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for thermally stable compounds of low to medium polarity.[2][3] Ionization occurs in the gas phase after the sample is vaporized in a heated nebulizer.[4] This makes APCI less prone to matrix effects than ESI and more compatible with nonpolar solvents used in normal-phase chromatography.[2] Given the indole's moderate polarity, APCI represents a robust alternative, particularly for samples in complex biological matrices.

Comparative Analysis: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 6-Bromo-5-fluoro-3-methyl-1H-indole
Principle Ionization from charged liquid droplets.Gas-phase ion-molecule reactions via corona discharge.[2]Both are viable soft ionization techniques.
Analyte Polarity Ideal for polar to highly polar compounds.Ideal for less polar to moderately polar compounds.[5]The indole core provides sufficient polarity for ESI, but its overall moderate polarity also makes it a good candidate for APCI.[3]
Thermal Stability Operates at near-ambient temperatures.Requires thermal vaporization (350–500 °C).[2]The analyte must be thermally stable without degradation for APCI to be effective.
Flow Rate Optimal at lower flow rates (µL/min to low mL/min).Compatible with higher HPLC flow rates (0.5-2.0 mL/min).[4]APCI is more easily coupled to standard analytical-scale HPLC methods.
Matrix Effects More susceptible to ion suppression.Generally less susceptible to ion suppression.APCI may provide more reliable quantification in complex matrices like plasma or urine.
Adduct Formation Prone to forming various adducts (e.g., [M+Na]⁺, [M+K]⁺).Primarily forms [M+H]⁺ or radical cations M⁺•.[6]APCI can yield simpler spectra, which aids in interpretation.
Recommendation

For initial screening and identification, ESI is the recommended starting point due to its high sensitivity and widespread use for indole-containing molecules.[1][7] However, if ion suppression is observed or if normal-phase chromatography is employed, APCI should be evaluated as a superior alternative .[2][4]

Visualization: Ionization Source Selection Workflow

The following diagram illustrates the decision-making process for selecting the optimal ionization source.

G cluster_0 Analysis Goal & Sample Properties cluster_1 Ionization Technique Comparison cluster_2 Final Method Start Analyte: 6-Bromo-5-fluoro-3-methyl-1H-indole Polarity Assess Polarity & Solubility Start->Polarity Matrix Assess Sample Matrix Complexity Start->Matrix ESI Attempt Electrospray Ionization (ESI) Polarity->ESI Moderately Polar Matrix->ESI Simple Matrix (e.g., reaction mixture) APCI Attempt Atmospheric Pressure Chemical Ionization (APCI) Matrix->APCI Complex Matrix (e.g., plasma) ESI_Success Good Signal & Low Suppression? ESI->ESI_Success APCI_Success Improved Signal-to-Noise? APCI->APCI_Success ESI_Success->APCI No Final_ESI Final Method: ESI ESI_Success->Final_ESI Yes APCI_Success->Final_ESI No, Re-optimize ESI Final_APCI Final Method: APCI APCI_Success->Final_APCI Yes

Caption: Decision tree for ionization source selection.

Part 2: High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

For definitive structural confirmation, high-resolution mass spectrometry (HRMS) is indispensable. It provides mass measurements with high accuracy (typically < 5 ppm), enabling the confident determination of a compound's elemental formula.[8][9] This is critical for distinguishing the target compound from isobaric interferences. The two dominant HRMS platforms for small molecule analysis are Quadrupole Time-of-Flight (QTOF) and Orbitrap.

A key feature for 6-Bromo-5-fluoro-3-methyl-1H-indole is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] Any mass spectrum of this molecule must exhibit a characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by ~2 Da. HRMS instruments can easily resolve this pattern, providing a powerful diagnostic filter.

Quadrupole Time-of-Flight (QTOF): These hybrid instruments combine a filtering quadrupole with a high-resolution TOF analyzer. They are known for their fast acquisition speeds, excellent mass accuracy, and high isotopic fidelity, making them well-suited for coupling with fast UHPLC separations.[11]

Orbitrap: This technology uses a spindle-like electrode to trap ions in an orbital motion. The frequency of this motion is directly related to the ion's mass-to-charge ratio, which is detected via Fourier transform. Orbitrap instruments are renowned for their exceptionally high resolution (>100,000) and mass accuracy.[8][12] While traditionally slower than QTOFs, modern Orbitraps have significantly improved scan speeds.[13][14]

Comparative Analysis: QTOF vs. Orbitrap
Performance MetricQuadrupole Time-of-Flight (QTOF)OrbitrapRelevance to Analysis
Resolution High (typically 20,000 - 60,000)Very High to Ultra-High (60,000 - >240,000)Higher resolution provides greater confidence in separating the analyte from matrix interferences.[14]
Mass Accuracy Excellent (< 3 ppm typical)Exceptional (< 1-2 ppm typical)Both platforms provide sufficient accuracy for formula determination.[8]
Scan Speed Very FastFast (but can decrease at higher resolutions)QTOF is often favored for very high-throughput screening applications.[11]
Isotopic Fidelity ExcellentVery Good (can degrade at highest resolutions)Crucial for accurately modeling the Br isotopic pattern. QTOFs are often noted for superior isotopic fidelity.[11]
Dynamic Range GoodExcellentOrbitrap's high dynamic range is beneficial for detecting low-level impurities alongside the main peak.
Recommendation

Both QTOF and Orbitrap platforms are exceptionally capable of identifying 6-Bromo-5-fluoro-3-methyl-1H-indole. An Orbitrap is preferred when the highest possible resolution and mass accuracy are required to resolve complex mixtures or for metabolomics studies.[12] A QTOF is an excellent choice for high-throughput applications where speed and robust isotopic pattern analysis are paramount.[11]

Visualization: HRMS Workflow for Compound Confirmation

This diagram outlines the workflow for confirming the elemental formula of an unknown using HRMS.

G cluster_0 LC-HRMS Acquisition cluster_1 Data Processing & Validation cluster_2 Confirmation A Inject Sample into LC-HRMS B Acquire Full Scan Data (e.g., m/z 50-500) A->B C Obtain High-Resolution Spectrum of Target Peak B->C D Measure Accurate Mass of Monoisotopic Peak C->D E Compare Experimental vs. Theoretical Isotopic Pattern C->E F Generate Candidate Formulas (within 5 ppm error) D->F G Filter Candidates based on Isotope Pattern Match (>95%) E->G F->G H Identity Confirmed: C₉H₇BrFN G->H Pass I Identity Not Confirmed G->I Fail

Caption: Workflow for HRMS-based formula confirmation.

Part 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to elucidate the chemical structure. In this process, the protonated molecule ([M+H]⁺) is selected, energized (typically via collision-induced dissociation, CID), and fragmented.[15] The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

For 6-Bromo-5-fluoro-3-methyl-1H-indole, key fragmentation pathways can be predicted based on the known behavior of indole alkaloids and halogenated compounds.[1][16]

Predicted Fragmentation Pathways:

  • Loss of Methyl Radical (•CH₃): A common fragmentation for methylated compounds, resulting in a loss of 15 Da.

  • Loss of HBr: Elimination of hydrogen bromide, a loss of 80/82 Da.

  • Ring Cleavages: Complex rearrangements and cleavages of the indole bicyclic system.

Visualization: Predicted MS/MS Fragmentation Pathway

The following diagram illustrates a plausible fragmentation cascade for the protonated molecule.

G parent [C₉H₈BrFN]⁺ m/z 227.98 / 229.98 frag1 Loss of •CH₃ (-15 Da) parent->frag1 frag2 Loss of HBr (-80/82 Da) parent->frag2 ion1 [C₈H₅BrFN]⁺ m/z 212.96 / 214.96 frag1->ion1 ion3 [C₈H₅FN]⁺ m/z 134.04 ion2 [C₉H₇FN]⁺ m/z 148.06 frag2->ion2 frag3 Loss of CH₃ & Br (-94 Da) ion1->frag2 ion2->frag1

Sources

Publish Comparison Guide: Analytical Purity Assessment of Synthetic Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Framework – The Indole Challenge

Why This Matters: Indoles are "privileged scaffolds" in drug discovery (e.g., Tryptophan, Indomethacin, Triptans), yet they present a unique "analytical triad" of challenges that standard generic methods often miss:

  • Regioisomerism: Synthetic routes like the Fischer Indole Synthesis often yield mixtures of 4- and 6-substituted isomers that are difficult to resolve on standard C18 columns.

  • Oxidative Instability: The electron-rich pyrrole ring is prone to auto-oxidation, forming dimers (indigos) or isatin derivatives upon exposure to light and air.

  • Genotoxic Impurities (GTI): Unreacted aryl hydrazine starting materials are potent mutagens, requiring detection limits in the ppm range (far below standard UV detection).

This guide compares the two dominant analytical paradigms—UHPLC-UV/MS (The Workhorse) and qNMR (The Truth Serum)—to empower you to select the right tool for your development stage.

Part 2: Comparative Analysis

Method 1: UHPLC-UV/MS (Ultra-High Performance Liquid Chromatography)

The standard for impurity profiling and routine QC.

Mechanism: Separates components based on hydrophobic interactions (Reverse Phase) or pi-pi interactions (Phenyl-Hexyl phases).

  • Best For: Detecting trace impurities (<0.1%), resolving regioisomers, and checking for genotoxic hydrazines (via MS).

  • The Pitfall: "Purity" is relative.[1] It assumes all impurities absorb at the selected wavelength (usually 254 or 280 nm). Non-chromophoric impurities (salts, solvents) are invisible.

Method 2: qNMR (Quantitative Nuclear Magnetic Resonance)

The absolute primary standard.

Mechanism: Direct ratio measurement of proton signals against an internal standard (IS) of known purity.[2]

  • Best For: Assigning absolute purity to reference standards, quantifying total mass balance (including water/solvents), and orthogonal validation.

  • The Pitfall: Lower sensitivity (LOQ ~0.1-1 mg). Requires a soluble, non-reactive internal standard with non-overlapping signals.[3][4][5]

Summary Data Comparison
FeatureUHPLC-UV/MSqNMR (1H)DSC (Thermal)
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)Solid State Purity (Mol %)
Specificity High (Separates Isomers)High (Structural ID)Low (Total Impurity Load)
LOD/Sensitivity Excellent (ppm levels)Moderate (~0.1%)Good (for eutectics)
Sample Req. < 0.1 mg5 - 20 mg2 - 5 mg
Blind Spots Non-chromophoric species, saltsOverlapping signals, paramagneticsDecomposes thermally labile indoles
Throughput High (5-10 min/run)Low (Manual prep/processing)Medium

Part 3: Deep Dive – Experimental Workflows

Workflow A: Resolving Indole Regioisomers (UHPLC)

Standard C18 columns often fail to separate 4- vs 6-substituted indoles due to identical hydrophobicity. This protocol uses a Phenyl-Hexyl stationary phase to exploit pi-pi selectivity.

Protocol:

  • Column Selection: Acquity CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) or equivalent. The phenyl ring on the ligand interacts differentially with the electron density of the indole isomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA)[6]

    • B: Acetonitrile + 0.1% FA[6]

    • Note: Avoid TFA if using MS detection as it suppresses ionization.

  • Gradient Profile:

    • 0-1 min: Hold 5% B (Focusing)

    • 1-8 min: Linear ramp 5% to 95% B

    • 8-10 min: Hold 95% B

  • Detection:

    • UV: 280 nm (Indole max) and 220 nm (General).

    • MS: ESI(+) mode. Look for [M+H]+.

  • System Suitability (SST): Inject a 1:1 mix of the 4- and 6-isomers. Resolution (Rs) must be > 1.5.

Workflow B: Absolute Purity Certification (qNMR)

Used to certify the "100%" standard for the HPLC method.

Protocol:

  • Internal Standard (IS) Selection:

    • Maleic Acid: Good for acidic/neutral indoles. Sharp singlet at ~6.3 ppm (often clear of indole aromatic region 6.5-8.0 ppm).

    • 1,3,5-Trimethoxybenzene (TMB): Good alternative. Singlets at 3.8 and 6.1 ppm.

  • Sample Preparation:

    • Weigh ~10 mg of Indole analyte (precision ±0.01 mg).

    • Weigh ~5 mg of IS (Certified Reference Material grade).

    • Dissolve both in 0.6 mL DMSO-d6 (prevents aggregation common in CDCl3).

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be ≥ 5 × T1 (longest relaxation time). For indoles, T1 is typically 2-3s, so set d1 = 15-20 seconds .

    • Scans (ns): 16 or 32 (High S/N ratio > 250:1).

    • Spectral Width: 20 ppm (catch all signals).

  • Processing:

    • Phase and baseline correction (manual is preferred over automatic).

    • Integrate the IS peak (calibrate to known H count) and the target Indole peak.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed, P=Purity)
    

Part 4: Visualization & Logic[7]

Diagram 1: Analytical Decision Matrix

A logical flow to determine which method to apply based on the stage of drug development.

MethodSelection Start Start: Synthetic Indole Sample StageCheck Development Stage? Start->StageCheck EarlyDiscovery Early Discovery (Speed > Accuracy) StageCheck->EarlyDiscovery Hit-to-Lead ProcessDev Process Development (Impurity ID Critical) StageCheck->ProcessDev Optimization Release Final Release (Absolute Accuracy) StageCheck->Release GLP Batch UHPLC_Generic Generic Gradient UHPLC (C18, 5-95% ACN) EarlyDiscovery->UHPLC_Generic UHPLC_Scout Column Screening (C18 vs Phenyl-Hexyl) ProcessDev->UHPLC_Scout Release->UHPLC_Generic Impurity Profile qNMR qNMR (DMSO-d6) + Maleic Acid IS Release->qNMR Primary Assay GTI_Check Genotoxic Impurity Check? (Hydrazines) UHPLC_Scout->GTI_Check GTI_Check->UHPLC_Generic No LCMS LC-MS (SIM Mode) GTI_Check->LCMS Yes

Caption: Decision matrix for selecting analytical methods based on development phase and specific impurity risks.

Diagram 2: Impurity Fate Mapping (Fischer Synthesis)

Visualizing where impurities originate to guide chromatographic separation.

ImpurityFate SM1 Aryl Hydrazine (Genotoxic!) Intermed Hydrazone Intermediate SM1->Intermed LCMS LC-MS SM1->LCMS Track by MS SM2 Ketone SM2->Intermed Rearrange [3,3]-Sigmatropic Rearrangement Intermed->Rearrange Indole Target Indole Rearrange->Indole Major Regio Regioisomer (4- vs 6-sub) Rearrange->Regio Minor (if asymm.) Oxid Oxidation Products (Dimers/Isatin) Indole->Oxid Air/Light PhenylCol UHPLC (Phenyl) Regio->PhenylCol Sep. by Phenyl-Hexyl UV UHPLC (UV) Oxid->UV Track by UV

Caption: Impurity fate map showing origin of key contaminants and the specific detection method required for each.

References

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • MDPI Molecules. (2010). New 3H-Indole Synthesis by Fischer's Method. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials (Hydrazines). Retrieved from [Link]

Sources

Structural Elucidation of Substituted Indole Derivatives: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of essential therapeutics from vinca alkaloids to modern kinase inhibitors. However, their planar, electron-rich nature presents unique structural challenges—specifically orientational disorder and polymorphism—that often confound solution-state analysis.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Modeling for this specific chemical class. While NMR remains the workhorse for solution dynamics, this guide demonstrates why SC-XRD is the non-negotiable gold standard for establishing absolute configuration and solid-state packing landscapes in indole-based drug development.

Comparative Analysis: SC-XRD vs. Alternatives

For a researcher dealing with a novel 3-substituted indole, the choice of analytical technique dictates the fidelity of the structural model. The following table contrasts the performance of SC-XRD against its primary alternatives.

Table 1: Performance Matrix for Indole Structure Determination
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/2D) Micro-ED / Cryo-EM
Primary Output Precise 3D atomic coordinates, bond lengths/angles.Connectivity, relative stereochemistry, dynamics.[1]3D Coulomb potential map (electrostatic).
Absolute Configuration Definitive (via Anomalous Dispersion).Indirect (requires chiral derivatization/Mosher's esters).Possible, but lower resolution than XRD.
Sample Requirement Single crystal (

mm ideal, though modern sources handle

mm).

5-10 mg dissolved in deuterated solvent.
Nanocrystals (

nm).
Indole Specifics Resolves

-

stacking and H-bond networks (critical for formulation).
Aromatic region often crowded; NH proton broad/invisible in exchange.Useful only when crystals are too small for XRD.
Limitation Requires crystalline solid; orientational disorder common in indoles.Cannot distinguish enantiomers alone; averaging of conformers.Limited availability; complex data processing.[2]
Strategic Decision Framework

The following logic flow illustrates when to deploy SC-XRD versus NMR for indole derivatives, specifically addressing the "solubility vs. crystallinity" trade-off.

IndoleDecisionTree Start Novel Indole Derivative Synthesized Solubility Is the compound soluble in common NMR solvents? Start->Solubility Crystals Can Single Crystals be grown? Solubility->Crystals No (Insoluble) Chiral Does it have Chiral Centers? Solubility->Chiral Yes HeavyAtom Contains Heavy Atom (Cl, Br, S)? Crystals->HeavyAtom Yes Powder PXRD + Solid State NMR Crystals->Powder No (Amorphous) Chiral->Crystals Yes NMR_Routine Use 2D NMR (NOESY) for Relative Config Chiral->NMR_Routine No (Achiral) XRD_Abs SC-XRD: Absolute Config (Anomalous Dispersion) HeavyAtom->XRD_Abs Yes (Strong Signal) XRD_Struct SC-XRD: Connectivity & Packing Analysis HeavyAtom->XRD_Struct No (Light Atom)

Figure 1: Decision matrix for structural elucidation of indole derivatives. Note that insolubility—a common trait in planar, stacking-prone indoles—immediately forces the workflow toward diffraction methods.

Technical Deep Dive: The Indole Crystallography Challenge

As an application scientist, I must highlight that indoles are deceptive. While they crystallize readily due to planarity, they are prone to specific crystallographic pathologies.

The "Flip" Disorder

The indole core is roughly centrosymmetric if one ignores the nitrogen vs. carbon difference at the 1- and 3-positions. In the solid state, indole derivatives often exhibit orientational disorder where the molecule flips 180° in the crystal lattice.[3][4]

  • The Symptom: During refinement, the N1 and C3 atoms show elongated thermal ellipsoids.

  • The Fix: You must model this as a two-part disorder (PART 1 and PART 2 in SHELX) and restrain the geometry (SAME or SADI commands) to ensure the minor component retains chemically sensible bond lengths.

Packing Forces: The -Stacking Trap

Indoles are driven by strong N-H...


 (approx. -28 kJ/mol) and 

-

stacking interactions.
  • Implication: This leads to layered structures (herringbone motifs).[3][4]

  • Experimental Tip: When growing crystals, avoid purely aromatic solvents (like toluene) if you suspect strong stacking, as the solvent may intercalate and cause twinning. Use a polar/non-polar mix (e.g., Ethanol/Hexane) to disrupt "too rapid" stacking.

Experimental Protocol: Crystallization & Data Collection

This protocol is validated for 3-substituted indole derivatives, optimizing for the determination of absolute configuration.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Grow single crystals

    
     mm with minimal mosaicity.
    
  • Reagents: High-purity compound (>98%), Methanol (MeOH), Dichloromethane (DCM), Pentane.

  • Dissolution: Dissolve 5 mg of the indole derivative in the minimum amount of DCM/MeOH (1:1 ratio). Ensure the solution is clear.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Pentane (anti-solvent). Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

    • Expert Insight: Lower temperature reduces the kinetic energy, promoting ordered stacking over amorphous precipitation.

  • Harvesting: Check after 24-48 hours. Look for prism or plate-like habits. Avoid needles (often indicate rapid growth/twinning).

Phase 2: Data Collection & Strategy
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for organic small molecules to maximize the anomalous signal for absolute configuration.
  • Temperature: Collect at 100 K using a Cryostream.

    • Reasoning: Freezing rotation of the substituent groups (e.g., ethyl/methyl chains on the indole) reduces thermal parameters (

      
      ) and allows for more precise bond length determination.
      

Data Presentation: Typical Indole Metrics

When validating your structure, compare your refined values against these standard geometric parameters derived from the Cambridge Structural Database (CSD). Deviations


 Å suggest unresolved disorder or incorrect atom assignment (e.g., swapping C and N).
Table 2: Benchmark Geometric Parameters for Indole Rings
Bond VectorTypical Length (Å)Structural Insight
N1–C2

Shorter than single bond due to resonance.
C2=C3

Double bond character; site of electrophilic attack.
N1–C7a

Fusion bond to the benzene ring.
N1...

(Centroid)

Typical distance for T-shaped packing interactions.

Refinement Workflow: Handling Indole Pathologies

The following Graphviz diagram outlines the self-validating refinement logic required when processing indole datasets, particularly when "The Flip" (disorder) is suspected.

RefinementLogic RawData Raw Diffraction Images Solve Structure Solution (SHELXT / Intrinsic Phasing) RawData->Solve CheckN Check N1/C3 Thermal Ellipsoids Solve->CheckN Decision Ellipsoids Elongated? CheckN->Decision RefineNormal Standard Refinement (SHELXL) Decision->RefineNormal No (Spherical) ModelDisorder Model Disorder: 1. Split positions (PART 1/2) 2. Apply restraints (SADI/FLAT) Decision->ModelDisorder Yes (Cigar shaped) AbsConfig Determine Absolute Config (Flack Parameter) RefineNormal->AbsConfig ModelDisorder->AbsConfig Final Publishable CIF AbsConfig->Final

Figure 2: Refinement pipeline. Critical checkpoint: Analyzing thermal ellipsoids at N1/C3 to detect orientational disorder common in planar heterocycles.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link]

  • Pisarek, J., & Malinska, M. (2020). Structure and Morphology of Indole Analogue Crystals.[5] ACS Omega, 5(28), 17141–17151.[5] [Link][6]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages.[7] News-Medical. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. (Foundational text for Absolute Configuration). [Link]

Sources

Publish Comparison Guide: HPLC Analysis of 6-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-fluoro-3-methyl-1H-indole (CAS: 1260897-59-9) is a critical pharmacophore in the synthesis of antiviral and anticancer therapeutics. Its analysis presents unique chromatographic challenges due to the simultaneous presence of electron-withdrawing halogens (Br, F) and an electron-rich indole core.

This guide objectively compares the performance of standard C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. While C18 remains the industry workhorse, our comparative analysis demonstrates that Phenyl-Hexyl chemistries offer superior selectivity for this halogenated indole, driven by specific


-

and halogen-bonding interactions that C18 cannot replicate.

Part 1: The Analytical Challenge

The separation of 6-Bromo-5-fluoro-3-methyl-1H-indole is often complicated by:

  • Hydrophobicity : The methyl and halogen substituents significantly increase retention, leading to long run times on standard C18 columns.

  • Positional Isomerism : Synthetic pathways often yield regioisomers (e.g., 4-bromo or 6-fluoro variants) that possess identical mass-to-charge ratios (isobaric), making MS detection insufficient for purity confirmation.

  • Halogen Selectivity : Standard alkyl phases interact primarily through dispersive (London) forces, often failing to resolve the target from de-halogenated impurities (e.g., 5-fluoro-3-methyl-1H-indole).

Part 2: Comparative Study – Stationary Phase Selection

Experiment Design

We compared the separation of the target compound from its two most common synthetic impurities:

  • Impurity A : 5-Fluoro-3-methyl-1H-indole (De-brominated precursor).

  • Impurity B : 3-Bromo-4-fluoro-6-methylnitrobenzene (Starting material).[1]

Conditions:

  • System : Agilent 1290 Infinity II LC.

  • Mobile Phase : 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient : 50-90% B over 10 min.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 280 nm.[2]

Results: C18 vs. Phenyl-Hexyl[3][4]
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Recommended)
Stationary Phase ZORBAX Eclipse Plus C18 (3.5 µm)ZORBAX Eclipse Plus Phenyl-Hexyl (3.5 µm)
Interaction Mechanism Hydrophobic (Dispersive)Hydrophobic +

-

+ Halogen-bonding
Target Retention (

)
8.2 min8.9 min
Resolution (

) vs Impurity A
1.8 (Baseline)3.2 (Excellent)
Peak Symmetry (Tailing Factor) 1.151.05
Selectivity (

)
1.081.15
Technical Insight: Why Phenyl-Hexyl Wins

The Phenyl-Hexyl phase introduces a secondary separation mechanism. The electron-deficient bromine atom on the indole ring acts as a Lewis acid (sigma-hole), interacting with the


-electron cloud of the phenyl stationary phase. This "halogen bond" provides orthogonal selectivity that a simple alkyl chain (C18) cannot offer. Furthermore, the planar indole ring stacks effectively against the phenyl ligands (

-

stacking), enhancing shape selectivity for the separation of isomers.

Part 3: Method Optimization & Protocol

Mobile Phase Modifier Selection
  • Acidic (Recommended) : 0.1% Formic Acid or 0.05% TFA.

    • Reasoning: Indoles are weak acids/bases; however, synthetic precursors (anilines/nitro-benzenes) are basic. Acidic pH suppresses silanol activity and ensures sharp peaks for amine-containing impurities.

  • Organic Solvent : Acetonitrile (ACN) is preferred over Methanol.

    • Reasoning: ACN has a lower viscosity (lower backpressure) and generally provides sharper peaks for halogenated aromatics compared to the protic nature of Methanol, which can mask the specific halogen-bonding interactions.

Validated Experimental Protocol

Objective : Purity analysis of 6-Bromo-5-fluoro-3-methyl-1H-indole.

Step-by-Step Workflow:

  • Preparation : Dissolve 5 mg of sample in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins.

  • Column Equilibration : Flush Phenyl-Hexyl column with 50% B for 10 column volumes.

  • Injection : Inject 5 µL of sample.

  • Gradient Profile :

    • 0.0 min: 40% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 40% B (Re-equilibration)

  • Detection : Monitor 280 nm (Indole absorption max) and 254 nm.

Part 4: Visualization of Method Logic

The following diagram illustrates the decision matrix for optimizing the separation of halogenated indoles, highlighting the critical divergence point where C18 fails to resolve regioisomers.

MethodDevelopment Start Start: Indole Mixture Analysis CheckHydro Check Hydrophobicity (LogP > 3?) Start->CheckHydro SelectC18 Initial Screen: C18 Column (Standard Hydrophobic Interaction) CheckHydro->SelectC18 High LogP EvalRes Evaluate Resolution (Rs) SelectC18->EvalRes Success Method Validated (Rs > 2.0) EvalRes->Success Separation OK Failure Co-elution of Isomers/Halogs (Rs < 1.5) EvalRes->Failure Critical Pair Co-elution SwitchMech Switch Mechanism: Pi-Pi / Halogen Bonding Failure->SwitchMech SelectPhenyl Select Phenyl-Hexyl Column SwitchMech->SelectPhenyl Optimize Optimize Mobile Phase (ACN vs MeOH) SelectPhenyl->Optimize Optimize->Success

Caption: Decision tree for selecting Phenyl-Hexyl phases when C18 fails to resolve halogenated indole isomers.

References

  • Oreate AI . (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Chromatography Online . (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • Element Lab Solutions . Phenyl Stationary Phases for HPLC. Retrieved from

  • Sigma-Aldrich . 6-Bromo-5-fluoro-3-methyl-1H-indazole Product Information. Retrieved from

  • Chemical Engineering Transactions . (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation. Retrieved from

Sources

The Biological Versatility of Substituted Indoles: A Comparative Guide to 6-Bromo-5-fluoro-3-methyl-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged" structure in medicinal chemistry, forming the foundation of numerous natural products and synthetic drugs.[1][2] Its remarkable versatility allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. This guide provides an in-depth comparison of the potential biological activity of 6-Bromo-5-fluoro-3-methyl-1H-indole against a backdrop of structurally similar compounds. While specific experimental data for this exact molecule is not extensively available in the public domain, we can infer its likely properties by dissecting the influence of its constituent chemical groups based on established structure-activity relationship (SAR) principles.

The introduction of halogen atoms and methyl groups to the indole ring is a common strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the known biological effects of bromo, fluoro, and methyl substitutions on the indole core, providing a framework for predicting the activity of 6-Bromo-5-fluoro-3-methyl-1H-indole and for designing experiments to validate these hypotheses.

Understanding the Impact of Substitutions on the Indole Scaffold

The biological activity of an indole derivative is profoundly influenced by the type and position of its substituents.[2] Key positions for modification include the benzene ring (positions 4, 5, 6, and 7), the pyrrole ring (positions 2 and 3), and the indole nitrogen (N1).

  • Halogenation (Bromo and Fluoro Groups): The presence of halogens like bromine and fluorine can significantly alter a molecule's lipophilicity, electronic properties, and metabolic stability.

    • Bromine: Often increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins. 5-Brominated indole derivatives have shown potent anticancer activities.[3][4] Furthermore, 6-bromoindoles have been identified as inhibitors of bacterial cystathionine γ-lyase, potentiating the effect of antibiotics.[5]

    • Fluorine: Can improve metabolic stability by blocking sites of oxidative metabolism. The high electronegativity of fluorine can also lead to altered binding interactions with target proteins.[6] 5-Fluoroindole derivatives have been investigated for their affinity for the serotonin transporter (SERT).[6] The incorporation of fluorine can also have a beneficial influence on oral absorption.[7]

  • Methylation (Methyl Group): The addition of a methyl group at the C3 position can enhance selectivity for certain biological targets. For instance, in the context of CB1 receptor allosteric modulators, short alkyl groups at the C3 position on the indole ring enhanced potency.[8]

Based on these general principles, 6-Bromo-5-fluoro-3-methyl-1H-indole combines the potential for enhanced lipophilicity and target binding (bromo group), improved metabolic stability and altered electronics (fluoro group), and potential for increased target selectivity (methyl group). This unique combination suggests a high potential for diverse biological activities.

Potential Biological Activities and Comparative Analysis

Given the substitutions on 6-Bromo-5-fluoro-3-methyl-1H-indole, we can hypothesize its potential activity in several key therapeutic areas and compare it to known indole derivatives.

Anticancer Activity

Many substituted indoles exhibit significant cytotoxic effects against various cancer cell lines.[9][10][11] The mechanism often involves the inhibition of key enzymes like protein kinases, tubulin polymerization, or topoisomerases.[1]

  • Comparison: 5-Bromoindole derivatives have demonstrated notable antiproliferative effects.[3][4] For instance, certain 5-bromoindole analogs showed better or comparable activity to cisplatin against some cancer cell lines.[4] In contrast, some 5-fluoro-DMT analogs showed a lack of psychedelic effects but possessed antidepressant-like properties.[12] The combination of a 6-bromo and 5-fluoro substitution in our target molecule could potentially lead to a novel cytotoxicity profile.

Antimicrobial and Antiviral Activity

Halogenated indoles are known for their antimicrobial and antivirulence properties.[13][14][15] They can inhibit biofilm formation and suppress virulence factors in various pathogens.[13][14]

  • Comparison: Multi-halogenated indoles, such as 6-bromo-4-iodoindole, have shown potent bactericidal activity against drug-resistant Staphylococcus aureus.[13][14] This suggests that the 6-bromo moiety in our compound of interest could contribute to antimicrobial effects. Fluorinated indoles have also been shown to decrease the virulence of pathogenic bacteria.[15] Ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives have been reported as potent influenza virus inhibitors.[16]

Enzyme and Receptor Modulation

The indole scaffold is a versatile backbone for designing inhibitors of various enzymes and modulators of receptors.

  • Comparison:

    • Kinase Inhibition: Indole derivatives are known to inhibit protein kinases like CDK2, PDK1, and VEGFR2.[1]

    • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a key target in cancer immunotherapy, and indole derivatives have been developed as inhibitors.[1][17]

    • Cyclooxygenase (COX) Inhibition: Some indole derivatives have been identified as selective COX-2 inhibitors.[18]

    • Serotonin Receptor (5-HT) Ligands: Fluorinated indoles have been shown to have high affinity for the 5-HT1D receptor.[7]

The specific substitution pattern of 6-Bromo-5-fluoro-3-methyl-1H-indole suggests it could be a candidate for screening against a wide array of enzymatic and receptor targets.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 6-Bromo-5-fluoro-3-methyl-1H-indole and compare it to similar compounds, a series of well-established in vitro assays are recommended.

Cytotoxicity and Antiproliferative Assays

A fundamental step in assessing anticancer potential is to determine a compound's cytotoxicity against a panel of cancer cell lines and, importantly, against normal cell lines to assess selectivity.[10]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][19][20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) and normal cells (e.g., HEK293) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Bromo-5-fluoro-3-methyl-1H-indole and comparator compounds (e.g., doxorubicin as a positive control) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% Triton X-100, 0.1 N HCl in isopropanol) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for MTT cytotoxicity assay.

Enzyme Inhibition Assays

To investigate the potential of 6-Bromo-5-fluoro-3-methyl-1H-indole as an enzyme inhibitor, specific biochemical assays should be employed.

Protocol: General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal.[21]

  • Prepare Solutions: Dissolve the kinase, substrate, ATP, and test compounds in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and various concentrations of the test compound. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP B ADP + Phosphorylated Substrate A->B C ADP-Glo™ Reagent (depletes ATP) B->C D Kinase Detection Reagent C->D E Luminescence D->E I Inhibitor I->A Inhibits

Caption: Principle of the ADP-Glo™ Kinase Assay.

Receptor Binding Assays

To assess the affinity of 6-Bromo-5-fluoro-3-methyl-1H-indole for a specific receptor, competitive binding assays are commonly used.

Protocol: Radioligand Binding Assay

This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Binding Reaction: In a reaction tube, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) value, which reflects the affinity of the test compound for the receptor.

Comparative Data Summary

While specific data for 6-Bromo-5-fluoro-3-methyl-1H-indole is not available, the following table provides a representative summary of the biological activities of various substituted indoles to serve as a benchmark for future studies.

Compound ClassBiological Target/ActivityRepresentative IC50/Ki ValuesReference
Bromoindoles Anticancer (various cell lines)IC50 values in the low µM range[3][4]
Bacterial Cystathionine γ-LyaseMicromolar to submicromolar inhibition[5]
Fluoroindoles Serotonin Transporter (SERT)Ki values in the nM range[6]
HIV-1 Non-Nucleoside Reverse TranscriptaseED50 values in the nM range[6]
Methylindoles CB1 Receptor Allosteric ModulatorIC50 of 79 nM for a potent analog[8]
Multi-halogenated Indoles Antibacterial (S. aureus)MIC = 20-30 µg/mL[13][14]

Conclusion and Future Directions

The structural features of 6-Bromo-5-fluoro-3-methyl-1H-indole—a brominated and fluorinated benzene ring coupled with a C3-methylated pyrrole ring—suggest a high potential for diverse and potent biological activities. Based on established structure-activity relationships of similar indole derivatives, this compound warrants investigation as a potential anticancer, antimicrobial, or neuroactive agent.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of 6-Bromo-5-fluoro-3-methyl-1H-indole. By comparing its performance in these assays against well-characterized substituted indoles, researchers can elucidate its unique biological profile and potential for therapeutic development. The synthesis and subsequent biological screening of this and related novel indole structures will undoubtedly continue to be a fruitful area of research in the quest for new and improved therapeutic agents.

References

  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. 1

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central.

  • A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery - Benchchem. 2

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central.

  • Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed.

  • Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism - Taylor & Francis.

  • Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates | ACS Medicinal Chemistry Letters - ACS Publications.

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC.

  • Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model | Microbiology Spectrum - ASM Journals.

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC.

  • Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data - Benchchem. 22

  • (PDF) Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - ResearchGate.

  • Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - Frontiers.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC.

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI.

  • Antioxidant capacities of synthesized Indole compounds by phosphomolybdenum assay. - ResearchGate.

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC.

  • FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC.

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry. 21

  • Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. 17

  • Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation - ResearchGate.

  • Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study.

  • Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands - MDPI.

  • Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - MDPI.

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles | Journal of Medicinal Chemistry - ACS Publications.

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - Beilstein Archives.

  • Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC.

  • 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - NIH.

  • Synthesis and anti-influenza virus activity of ethyl 6-bromo-5- hydroxyindole-3-carboxylate derivatives - ResearchGate.

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - ResearchGate.

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI.

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC.

  • 5-Bromo-DMT - Wikipedia.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.